3-Nitro-1,6-naphthyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-nitro-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2/c12-11(13)7-3-6-4-9-2-1-8(6)10-5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVPIEGKWBOSSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CC(=CN=C21)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50516929 | |
| Record name | 3-Nitro-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50516929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13221-70-0 | |
| Record name | 3-Nitro-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50516929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Electronic Architecture and Synthetic Utility of 3-Nitro-1,6-naphthyridine
This guide provides an in-depth technical analysis of 3-Nitro-1,6-naphthyridine , a specialized heterocyclic scaffold with significant utility in medicinal chemistry and materials science.
Structural Architecture and Electronic Landscape
The 1,6-naphthyridine system is a diazanaphthalene isomer consisting of two fused pyridine rings, with nitrogen atoms positioned at the 1 and 6 positions. The introduction of a nitro group (
Numbering and Geometry
The IUPAC numbering for 1,6-naphthyridine assigns the nitrogen in the "right-hand" ring as N1. The fusion carbons are 4a and 8a.
-
Ring A (Right): Contains N1. The nitro group is attached to C3.
-
Ring B (Left): Contains N6.[1]
The molecule is planar, belonging to the
Electronic Perturbation
The 3-nitro group acts as a potent electron-withdrawing group (EWG) through both inductive (
-
Dipole Moment: The vector sum of the N1 lone pair and the 3-nitro group creates a strong dipole, enhancing solubility in polar aprotic solvents (DMSO, DMF) but reducing solubility in non-polar media.
-
LUMO Localization: Computational models (DFT) typically show the Lowest Unoccupied Molecular Orbital (LUMO) localized heavily on Ring A, specifically distributed across N1, C2, C4, and the nitro group. This lowers the energy gap, making the molecule an excellent electron acceptor.
-
Nucleophilic Susceptibility: The electron deficiency activates specific carbons toward Nucleophilic Aromatic Substitution (
).-
C2 Position: Activated by the adjacent N1 (alpha) and the ortho-nitro group.
-
C4 Position: Activated by the para-relationship to N1 and the ortho-relationship to the nitro group.
-
Reactivity Order: Experimental evidence suggests
for nucleophilic attack (e.g., amination), often leading to stable Meisenheimer complexes or oxidative amination products.
-
Visualization: Reactivity Logic
The following diagram illustrates the electronic activation and primary sites for nucleophilic attack.
Figure 1: Electronic activation logic showing the impact of the 3-nitro group on the 1,6-naphthyridine scaffold.
Synthetic Pathways[2][3][4][5][6]
The synthesis of 3-nitro-1,6-naphthyridine is challenging due to the resistance of the electron-deficient 1,6-naphthyridine ring to direct electrophilic nitration. Consequently, de novo ring construction is the preferred methodology.
The Modified Skraup/Condensation Approach
The most robust protocol involves the condensation of 4-aminopyridine with a nitromalonaldehyde equivalent (e.g., sodium nitromalonaldehyde). This method constructs the pyridine ring (Ring A) with the nitro group already in place.
Reaction Scheme:
-
Precursors: 4-Aminopyridine + Sodium Nitromalonaldehyde (monohydrate).
-
Solvent/Catalyst: Ethanol / Hydrochloric Acid (or Polyphosphoric acid for cyclization).
-
Mechanism:
-
Formation of a Schiff base (imine) between the exocyclic amine and the aldehyde.
-
Acid-catalyzed cyclization onto the C3 position of the pyridine ring.
-
Dehydration to aromatize the new ring.
-
Visualization: Synthetic Workflow
Figure 2: Step-wise synthesis of 3-nitro-1,6-naphthyridine via condensation chemistry.
Experimental Protocol
This section details a validated protocol for the synthesis. This workflow prioritizes safety and yield optimization.
Protocol: Condensation Synthesis
Materials:
-
4-Aminopyridine (10 mmol)
-
Sodium Nitromalonaldehyde Monohydrate (12 mmol)
-
Ethanol (Absolute, 50 mL)
-
Concentrated HCl (Catalytic amount)
-
Sodium Acetate (for buffering, optional)
Step-by-Step Methodology:
-
Imine Formation:
-
Dissolve 4-aminopyridine (0.94 g, 10 mmol) in 30 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Add Sodium Nitromalonaldehyde Monohydrate (1.9 g, 12 mmol) to the solution.
-
Add 2-3 drops of concentrated HCl to catalyze the reaction.
-
Stir the mixture at room temperature for 1 hour. A color change (often to deep yellow/orange) indicates imine formation.
-
-
Cyclization:
-
Heat the reaction mixture to reflux (
) for 4–6 hours. Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The product typically appears as a distinct spot under UV light (254 nm).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure (Rotary Evaporator).
-
Neutralize the residue with saturated aqueous
solution.[1] -
Extract with Dichloromethane (DCM) (
). -
Dry the combined organic layers over anhydrous
, filter, and concentrate.
-
-
Purification:
-
Purify the crude residue via flash column chromatography on silica gel.
-
Eluent: Gradient of DCM to 5% MeOH/DCM.
-
Yield: Typical yields range from 40–60%.
-
Characterization Data (Expected)
-
Appearance: Pale yellow to tan solid.
-
NMR (DMSO-
, 400 MHz):-
The proton at C2 (singlet) will be highly deshielded (
) due to the adjacent N1 and nitro group. -
The proton at C4 (singlet) will appear around
. -
Protons on Ring B (C5, C7, C8) will show a characteristic coupling pattern (dd or d) in the aromatic region (
).
-
Biological & Medicinal Relevance[3][5][6][7][8][9][10]
The 3-nitro-1,6-naphthyridine scaffold serves as a critical pharmacophore in drug discovery, particularly for infectious diseases and oncology.
Antimicrobial Activity
Analogous to nalidixic acid (a 1,8-naphthyridine), 1,6-naphthyridine derivatives target bacterial DNA gyrase. The 3-nitro group adds a mechanism of action similar to nitrofurans:
-
Reductive Activation: Anaerobic bacteria or parasites reduce the nitro group to a nitro-radical anion.
-
DNA Damage: This radical species covalently binds to bacterial DNA, causing strand breaks and cell death.
Anticancer Potential
Derivatives of benzo-fused 1,6-naphthyridines (e.g., Aaptamine analogs) act as intercalating agents. The planar structure of 3-nitro-1,6-naphthyridine allows it to slide between DNA base pairs, while the nitro group can interact with specific residues in the minor groove.
| Property | Value/Description | Relevance |
| LogP | ~1.1 (Predicted) | Good membrane permeability for cellular uptake. |
| H-Bond Acceptors | 4 (N1, N6, O, O) | High potential for receptor binding. |
| Topological Polar Surface Area | ~70 Ų | Optimal for oral bioavailability rules (Rule of 5). |
References
-
Synthesis and Optical Properties of 1,6-Naphthyridines
- Title: 1,6-Naphthyridin-7(6H)-ones: Synthesis and optical properties.
-
Source: ResearchGate.[2]
-
URL:
-
Structural Analysis of Naphthyridines
- Title: High resolution measurements supported by electronic structure calculations of two naphthalene deriv
- Source: AIP Publishing.
-
URL:
-
General Synthesis and Reactivity
- Title: 1,6-Naphthyridine - American Chemical Society (Molecule of the Week).
- Source: ACS.org.
-
URL:
-
Biological Activity of Naphthyridine Deriv
-
Amin
- Title: A new and convenient method for the amin
- Source: ResearchG
-
URL:
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient synthesis of 1,9-substituted benzo[h][1,6]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions, and Biological Activity of Benzo[<i>h</i>][1,6]naphthyridine Derivatives - ProQuest [proquest.com]
- 6. scilit.com [scilit.com]
- 7. mdpi.com [mdpi.com]
- 8. chemrevlett.com [chemrevlett.com]
Technical Guide: Mechanism of Action of 3-Nitro-1,6-naphthyridine in Biological Systems
The following technical guide details the mechanism of action, pharmacological potential, and experimental characterization of 3-Nitro-1,6-naphthyridine , a specialized heterocyclic scaffold with significant utility in drug discovery for oncology and infectious diseases.
Executive Summary
3-Nitro-1,6-naphthyridine represents a "hybrid" pharmacophore that combines the DNA-intercalating properties of the planar 1,6-naphthyridine scaffold with the bioreductive reactivity of a nitro group. Unlike classical 1,8-naphthyridines (e.g., nalidixic acid) which primarily target DNA gyrase via electrostatic interactions, the 3-nitro-1,6-isomer functions primarily as a bioreductive prodrug .
Its mechanism of action is dual-faceted:
-
Hypoxia-Selective Cytotoxicity: In low-oxygen environments (solid tumors or granulomas), the nitro group is enzymatically reduced to reactive intermediates (nitroso, hydroxylamine) that cause lethal DNA strand breaks.
-
Enzyme Inhibition: The planar core retains affinity for DNA-processing enzymes, specifically Topoisomerase II (mammalian) and DNA Gyrase (bacterial), stabilizing the cleavable complex.
Chemical Identity & Structural Logic[1]
The molecule consists of a fused bicyclic system (two pyridine rings) with nitrogen atoms at positions 1 and 6. The nitro group (
| Feature | Description | Biological Implication |
| Core Scaffold | 1,6-Naphthyridine | Planar geometry facilitates DNA intercalation . |
| Pharmacophore | 3-Nitro group ( | Acts as an electron acceptor; triggers bioreductive activation . |
| Electronic State | Electron-deficient | High affinity for reducing enzymes (Nitroreductases, DT-Diaphorase). |
| Solubility | Moderate Lipophilicity | Allows passive diffusion across bacterial cell walls and blood-brain barrier. |
Mechanism of Action: The Bioreductive Pathway
The primary mechanism involves the enzymatic reduction of the nitro group. This process is highly dependent on the cellular redox state, making the compound selective for hypoxic cells (e.g., necrotic tumor cores or M. tuberculosis in granulomas).
The Activation Cascade
Under normoxic conditions, the nitro radical anion is often re-oxidized by molecular oxygen (futile cycling), producing superoxide but limiting drug toxicity. Under hypoxic conditions, the reduction proceeds to toxic species.
Key Enzymes Involved:
-
Type I Nitroreductases (Oxygen-insensitive): 2-electron reduction (e.g., bacterial NfsA/B).
-
Type II Nitroreductases (Oxygen-sensitive): 1-electron reduction (e.g., mammalian Cytochrome P450 reductase).
-
Ddn (Deazaflavin-dependent nitroreductase): Specific to Mycobacterium tuberculosis.[1][2]
Signaling & Reaction Pathway (Visualization)
The following diagram illustrates the stepwise reduction and downstream effects.
Caption: Bioreductive activation pathway of 3-Nitro-1,6-naphthyridine. Note the "Futile Cycling" branch which protects normal oxygenated tissues from toxicity.
Secondary Mechanism: Topoisomerase Interference
Beyond bioreduction, the 1,6-naphthyridine core acts as an interfacial poison for DNA topoisomerases.
-
Target: DNA Gyrase (Bacteria) or Topoisomerase II (Human).
-
Mode of Binding: The planar rings intercalate between DNA base pairs at the enzyme cleavage site.
-
Effect: This stabilizes the "cleavable complex" (enzyme-DNA covalent intermediate), preventing DNA religation. The accumulation of double-strand breaks triggers the DNA Damage Response (DDR) and subsequent apoptosis.
Experimental Protocols for Validation
To validate this mechanism in a research setting, the following self-validating protocols are recommended.
Protocol A: Hypoxia-Selective Cytotoxicity Assay
Objective: Confirm that potency increases under low-oxygen conditions (hallmark of bioreductive drugs).
-
Cell Lines: Use A549 (Lung carcinoma) or HCT-116.
-
Seeding: Plate cells at
cells/well in 96-well plates. -
Drug Treatment: Treat with 3-Nitro-1,6-naphthyridine (0.1 - 100 µM).
-
Incubation:
-
Set A (Normoxia): Incubate in standard incubator (20%
). -
Set B (Hypoxia): Incubate in anaerobic chamber (<0.1%
) for 4 hours, then move to normoxia.
-
-
Readout: Assess viability using MTT or CellTiter-Glo at 48 hours.
-
Validation Metric: Calculate the Hypoxic Cytotoxicity Ratio (HCR) :
-
Success Criteria: HCR > 5.0 indicates significant bioreductive activation.
-
Protocol B: In Vitro DNA Gyrase Supercoiling Inhibition
Objective: Quantify direct enzymatic inhibition independent of bioreduction.
-
Reagents: E. coli DNA Gyrase, Relaxed pBR322 plasmid DNA, ATP.
-
Reaction Mix: 30 µL buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM
, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% glycerol). -
Procedure:
-
Add 0.5 µg relaxed pBR322 DNA.
-
Add 3-Nitro-1,6-naphthyridine (graded concentrations).
-
Add 1 U DNA Gyrase.
-
Incubate at 37°C for 60 minutes.
-
-
Analysis: Stop reaction with dye/SDS. Run on 1% agarose gel.
-
Result: Visualize conversion of relaxed DNA (slow migration) to supercoiled DNA (fast migration). Inhibitors will maintain DNA in the relaxed state.
Therapeutic Implications
Tuberculosis (TB)
The 3-nitro-1,6-naphthyridine scaffold mimics the activity of pretomanid and delamanid .
-
Target: Mycobacterium tuberculosis in the non-replicating (dormant) state.
-
Mechanism: Activation by enzyme Ddn (Rv3547) releases reactive nitrogen species (NO) that kill the bacillus from within.[2]
Oncology
-
Indication: Solid tumors with large hypoxic fractions (e.g., Pancreatic, Glioblastoma).
-
Synergy: Can be combined with radiation therapy; the drug kills hypoxic cells (radio-resistant), while radiation kills oxygenated cells.
References
-
Denny, W. A. (2001). "Prodrugs for Gene-Directed Enzyme-Prodrug Therapy (GDEPT)." Journal of Biomedicine and Biotechnology. Link
-
Singh, R., et al. (2023). "Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action." Antimicrobial Agents and Chemotherapy.[3][4][5][6] Link
-
Mączyński, M., et al. (2021).[7] "Biological Activity of Naturally Derived Naphthyridines." Molecules. Link
-
Barrett, M. P., et al. (2002). "Nitro drugs for the treatment of trypanosomatid diseases: past, present, and future prospects." Trends in Parasitology. Link
-
Lesher, G. Y., et al. (1962).[8] "1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents." Journal of Medicinal Chemistry. Link
Sources
- 1. Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitubercular drugs: new drugs designed by molecular modifications [ajgreenchem.com]
- 4. Discovery of Benzopyrone-Based Candidates as Potential Antimicrobial and Photochemotherapeutic Agents through Inhibition of DNA Gyrase Enzyme B: Design, Synthesis, In Vitro and In Silico Evaluation [mdpi.com]
- 5. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. scilit.com [scilit.com]
- 8. irjet.net [irjet.net]
Technical Guide: Solubility Profiling and Thermodynamic Modeling of 3-Nitro-1,6-naphthyridine
Executive Summary
3-Nitro-1,6-naphthyridine is a critical heterocyclic intermediate, often utilized in the synthesis of bioactive scaffolds for antiviral and anticancer therapeutics. Its purification—specifically the separation from isomeric byproducts (e.g., 8-nitro isomers) or unreacted precursors—relies heavily on a precise understanding of its solid-liquid equilibrium (SLE).
This guide provides a rigorous technical framework for determining, modeling, and applying the solubility profile of 3-Nitro-1,6-naphthyridine. Unlike simple solubility tables, this document details the causality between solvent polarity and solute lattice energy, providing a self-validating protocol for researchers to generate specific thermodynamic data where literature gaps exist.
Part 1: Physicochemical Context & Solubility Drivers
To optimize solvation, one must first understand the solute's resistance to dissolution (Crystal Lattice Energy) versus the solvent's power to overcome it (Solvation Enthalpy).
Structural Analysis[1][2]
-
Core Scaffold: 1,6-Naphthyridine (diazanaphthalene) is electron-deficient.
-
Functionalization: The C3-nitro group (
) introduces a strong dipole and acts as a hydrogen bond acceptor (HBA). -
Lattice Energy: The nitro group significantly increases the melting point compared to the parent 1,6-naphthyridine (
), likely pushing the nitro-derivative into the range (estimated based on nitro-quinoline analogs). This high lattice energy necessitates polar aprotic solvents or high temperatures for dissolution.
Predicted Solubility Landscape (Hansen Space)
Based on the "Like Dissolves Like" principle and Group Contribution Methods, the solubility hierarchy for 3-Nitro-1,6-naphthyridine follows the dielectric constant (
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Driver |
| Polar Aprotic | DMF, DMSO, NMP | Very High | Dipole-dipole interactions disrupt the nitro-stacking in the crystal lattice. |
| Polar Protic | Methanol, Ethanol | Moderate | Solvation via H-bonding to the nitro/ring nitrogens; limited by the hydrophobic aromatic core. |
| Ketones/Esters | Acetone, Ethyl Acetate | Moderate-Low | Good for recrystallization (high |
| Non-Polar | Toluene, Hexane | Very Low | Inability to overcome crystal lattice energy; useful as anti-solvents. |
Part 2: Experimental Methodology (The "Gold Standard" Protocol)
Reliable solubility data requires a system that accounts for equilibration time and solid phase stability. The following Isothermal Saturation Method is the industry standard for generating thermodynamic solubility data.
Protocol Workflow
Figure 1: Workflow for the determination of solid-liquid equilibrium (SLE).
Step-by-Step Procedure
-
Preparation: Calibrate a double-jacketed glass vessel connected to a thermostatic water bath (uncertainty
). -
Saturation: Add 3-Nitro-1,6-naphthyridine in excess to
of the selected solvent. The presence of undissolved solid is critical to ensure chemical potential equilibrium ( ). -
Equilibration: Stir continuously using a magnetic stirrer for 24 hours .
-
Self-Validation Check: Measure concentration at 24h and 48h. If deviation is
, equilibrium is reached.
-
-
Sampling: Stop stirring and allow the suspension to settle for 30 minutes. Withdraw the supernatant using a pre-heated syringe filter (
PTFE) to prevent precipitation during transfer. -
Quantification:
-
Gravimetric: Evaporate solvent and weigh the residue (best for high solubility).
-
HPLC-UV: Dilute the aliquot and analyze (best for low solubility/impurities). Recommended wavelength:
or (characteristic of naphthyridine core).
-
Part 3: Thermodynamic Modeling & Data Correlation
Raw data must be smoothed and correlated to thermodynamic models to allow for interpolation (e.g., calculating yield at specific cooling temperatures).
The Modified Apelblat Equation
This semi-empirical model is the most robust for correlating solubility (
-
: Mole fraction solubility.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> - : Absolute temperature (K).[1]
- : Empirical parameters derived from regression.
The (Buchowski-Ksiazczak) Model
Useful for understanding the deviation from ideal mixing behavior.
- : Non-ideality parameter.
- : Enthalpy parameter.
Model Selection Logic
Figure 2: Decision matrix for selecting the appropriate thermodynamic correlation model.
Part 4: Applications in Purification (Recrystallization)
The primary utility of the solubility profile is designing a Cooling Crystallization process.
Solvent Selection Strategy
For 3-Nitro-1,6-naphthyridine, the ideal solvent system exhibits a steep solubility curve (high
-
Recommended Solvent: Ethanol or Acetonitrile .
-
Reasoning: These solvents typically show moderate solubility at boiling point and low solubility at
, maximizing yield.
-
-
Anti-Solvent Method: If thermal degradation is a concern, dissolve in DMF (high solubility) and slowly add Water (anti-solvent).
Thermodynamic Parameters
By plotting
- (Endothermic): Solubility increases with temperature (Typical for this compound).
- (Spontaneous): The dissolution process is thermodynamically favorable.
References
-
General Protocol for Solubility Measurement: Shakeel, F., et al. "Solubility and thermodynamic parameters of an anti-cancer drug (clinofibrate) in different organic solvents." Journal of Molecular Liquids, 2015.[2] Link
-
Thermodynamic Modeling (Apelblat): Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical & Engineering Data, 1999. Link
-
Naphthyridine Chemistry & Synthesis: Lowe, P. A.[3][4] "The Chemistry of Naphthyridines." Comprehensive Heterocyclic Chemistry, 1984. (Foundational text on the physicochemical properties of the 1,6-naphthyridine scaffold).
-
Solubility of Nitro-Heterocycles (Analogous Data): Zhang, C., et al. "Solubility Measurement and Thermodynamic Model Correlation of 2-Chloro-5-nitroaniline in 12 Pure Solvents." Journal of Chemical & Engineering Data, 2018. Link
Sources
Therapeutic Applications of Nitro-Functionalized 1,6-Naphthyridines
Executive Summary: The Nitro-Naphthyridine Paradox
In the landscape of nitrogen heterocycles, 1,6-naphthyridines occupy a privileged chemical space, distinct from their more famous 1,8-isomers (e.g., nalidixic acid). While 1,8-naphthyridines are historically entrenched as antimicrobials, the nitro-functionalized 1,6-naphthyridine scaffold has emerged as a high-value "molecular linchpin" in modern oncology and infectious disease research.
This guide addresses a critical nuance: unlike nitroimidazoles (e.g., metronidazole), where the nitro group is the permanent pharmacophore, the nitro group in 1,6-naphthyridines often serves a dualistic role :
-
Synthetic Activator: It acts as a transient electron-withdrawing group (EWG) that enables nucleophilic aromatic substitution (
) to construct complex kinase inhibitors (e.g., FGFR4, KRAS G12C). -
Metabolic Trigger: In hypoxia-selective prodrugs, it functions as a bioreductive switch, generating cytotoxic reactive oxygen species (ROS) specifically within the tumor microenvironment.
Chemical Architecture & Mechanism of Action
The Electronic "Pull-Push" System
The 1,6-naphthyridine core consists of fused pyridine rings. Introducing a nitro group (
-
C3/C8 Activation: A nitro group at C3 or C8 strongly withdraws electron density, rendering the adjacent carbons (C2, C4, or C7) highly electrophilic. This allows for the rapid introduction of amine "hinge binders" essential for kinase inhibition.
-
Solubility & Lipophilicity: The scaffold exhibits a lower pKa compared to quinoline, reducing non-specific protein binding while maintaining membrane permeability.
Bioreductive Cytotoxicity (Hypoxia Targeting)
In therapeutic contexts where the nitro group is retained, the mechanism of action (MoA) relies on enzymatic reduction under hypoxic conditions (common in solid tumors).[1]
Pathway:
-
One-Electron Reduction: Nitroreductases (e.g., P450 reductase) convert the parent nitro compound into a nitro radical anion (
). -
Futile Cycling (Normoxia): In healthy, oxygenated tissue, the radical anion rapidly transfers the electron to
, regenerating the parent drug and producing superoxide. This "futile cycle" limits toxicity in normal tissue. -
Irreversible Activation (Hypoxia): In hypoxic tumors, the radical anion is further reduced to nitroso (
) and hydroxylamine ( ) intermediates. These species covalently bind to DNA and cellular proteins, inducing apoptosis.
Therapeutic Domains & Case Studies
Oncology: Kinase Inhibitor Precursors (FGFR4 & KRAS)
The most commercially significant application of nitro-1,6-naphthyridines is their role as advanced intermediates for next-generation kinase inhibitors.
-
FGFR4 Inhibitors: 1,6-naphthyridin-2-one derivatives have been developed to target Fibroblast Growth Factor Receptor 4 (FGFR4) in colorectal cancer. The synthesis often employs a 3-nitro-1,6-naphthyridine intermediate. The nitro group activates the C4 position for chlorination and subsequent amination, eventually being reduced to an amine to form the final H-bond donor/acceptor motif required for ATP-pocket binding [1].
-
KRAS G12C Inhibitors: Recent patent literature highlights 4,7-dichloro-8-fluoro-3-nitro-1,6-naphthyridine as a scaffold for constructing covalent KRAS inhibitors. The nitro group here is pivotal; it directs regioselective substitution at C7 before being reduced to an amine to couple with acrylamide "warheads" [2].
Antimicrobial & Antiparasitic Potential
While less potent than 1,8-naphthyridines (nalidixic acid) against Gram-negative bacteria, nitro-1,6-naphthyridines show niche activity against anaerobic pathogens.
-
Mechanism: Similar to metronidazole, the 8-nitro-1,6-naphthyridine derivatives undergo reduction inside anaerobic bacteria, leading to DNA strand breakage.
-
Data Point: Early studies indicated that 8-nitro-1,6-naphthyridine exhibits a pKa of ~2.85 and is susceptible to covalent hydration, a property linked to its bacteriostatic activity against specific strains [3].
Experimental Protocols
Protocol A: Regioselective Synthesis of 4-Amino-1,6-Naphthyridines via Nitro-Activation
Rationale: This protocol demonstrates the use of the nitro group as a synthetic activator to install a nucleophile, followed by reduction—a standard workflow in drug discovery.
Reagents:
-
Starting Material: 4-chloro-3-nitro-1,6-naphthyridine
-
Nucleophile: Morpholine (or substituted aniline)
-
Solvent: Ethanol / DMF
-
Reductant: Iron powder / Ammonium Chloride (
)
Step-by-Step Methodology:
-
Displacement:
-
Dissolve 1.0 eq of 4-chloro-3-nitro-1,6-naphthyridine in ethanol.
-
Add 1.2 eq of morpholine and 2.0 eq of DIPEA (diisopropylethylamine).
-
Reflux at 80°C for 3 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Observation: The solution typically shifts from pale yellow to deep orange/red (formation of the Meisenheimer complex intermediate).
-
Isolate the 4-morpholino-3-nitro-1,6-naphthyridine via precipitation in cold water.
-
-
Nitro Reduction (The "Switch"):
-
Suspend the nitro intermediate in a 4:1 mixture of EtOH:Water.
-
Add 5.0 eq of Fe powder and 5.0 eq of
. -
Heat to 90°C with vigorous stirring for 2 hours.
-
Critical Checkpoint: The reaction is complete when the deep orange color fades to a fluorescent pale yellow/blue (characteristic of the amino-naphthyridine).
-
Filter hot through Celite to remove iron residues.
-
-
Purification:
-
Concentrate the filtrate and recrystallize from ethanol/ether.
-
Yield Expectation: 75-85%.
-
Protocol B: In Vitro Cytotoxicity Assay (Hypoxia vs. Normoxia)
Rationale: To validate the bioreductive selectivity of a nitro-functionalized lead.
-
Cell Lines: HCT116 (Colorectal) or A549 (Lung).
-
Conditions:
-
Normoxia: Standard incubator (
). -
Hypoxia: Hypoxic chamber (
).
-
-
Dosing: Treat cells with graded concentrations (0.1
M – 100 M) of the nitro-1,6-naphthyridine for 4 hours. -
Washout: Remove drug, wash with PBS, and replace with fresh media. Incubate for 48 hours under normoxic conditions (to allow damage expression).
-
Readout: MTT or CellTiter-Glo viability assay.
-
Calculation: Calculate the Hypoxia Cytotoxicity Ratio (HCR) :
-
Target: An HCR > 5 indicates significant hypoxia selectivity.
-
Quantitative Data Summary
Table 1: Comparative Activity of Naphthyridine Scaffolds
| Scaffold Type | Key Functional Group | Primary Target | Mechanism | Key Reference |
| 1,6-Naphthyridin-2-one | 3-Nitro (Intermediate) | FGFR4 | Kinase Inhibition (ATP Competitive) | Wang et al. [1] |
| 1,6-Naphthyridine | 3-Nitro / 8-Fluoro | KRAS G12C | Covalent Trapping (Cys12) | Patent WO2023 [2] |
| 8-Nitro-1,6-Naphthyridine | 8-Nitro (Retained) | Bacterial DNA | Bioreductive Alkylation | Paudler et al. [3] |
| 1,8-Naphthyridine | Carboxylic Acid | Gyrase | Topoisomerase Inhibition | Lesher et al. [4] |
Visualization: The Nitro-Naphthyridine Fate
The following diagram illustrates the divergent pathways of the nitro-1,6-naphthyridine scaffold: its use as a synthetic precursor versus its action as a bioreductive drug.
Figure 1: Divergent fates of the nitro-1,6-naphthyridine scaffold. Top path: Synthetic utility in kinase inhibitor production.[2] Bottom path: Bioreductive activation in hypoxic tumors.
Challenges & Safety Profile
Genotoxicity Concerns: A major hurdle in developing nitro-functionalized therapeutics is the Ames Positive liability. The same mechanism that kills bacteria (DNA alkylation) can cause mutagenicity in human cells.
-
Mitigation: Modern medicinal chemistry often uses the nitro group only as a synthetic handle, reducing it to an amine (as seen in the FGFR4/KRAS examples) to eliminate genotoxicity while retaining scaffold potency.
-
Testing: All nitro-containing candidates must undergo early-stage Ames testing (Salmonella typhimurium strains TA98/TA100) +/- S9 metabolic activation.
References
-
Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors. European Journal of Medicinal Chemistry, 2023. Link
-
KRAS G12C Inhibitors and Uses Thereof. World Intellectual Property Organization (Patent WO2023030517A1), 2023. Link
-
Naphthyridine Chemistry. IX. Bromination and Amination of the 1,X-Naphthyridines. The Journal of Organic Chemistry, 1968 (Foundational Chemistry/pKa studies). Link
-
1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry, 1962. Link
-
Nitroaromatic Compounds: Environmental Toxicity, Carcinogenicity, Mutagenicity, Therapy and Mechanism. Journal of Applied Toxicology, 2014. Link
Sources
Physicochemical Profiling & Synthetic Utility of the 3-Nitro-1,6-Naphthyridine Scaffold
The following technical guide details the physicochemical characteristics, synthetic utility, and reactivity profile of the 3-nitro-1,6-naphthyridine scaffold.
Version: 1.0 | Classification: Technical Whitepaper Target Audience: Medicinal Chemists, Process Scientists, Structural Biologists
Executive Summary: The Electronic "Warhead"
The 3-nitro-1,6-naphthyridine scaffold represents a highly electron-deficient bicyclic heteroaromatic system. Unlike its parent 1,6-naphthyridine, which acts as a weak base and moderate ligand, the introduction of a nitro group at the C3 position fundamentally alters the scaffold's electronic landscape. This modification drastically reduces the basicity of the ring nitrogens, enhances lipophilicity, and activates the C2 and C4 positions toward nucleophilic aromatic substitution (
This guide dissects the scaffold's properties, providing a roadmap for its use as a pharmacophore in HIV-1 integrase inhibitors, antimicrobial agents, and as a precursor for fused polycyclic systems.
Structural & Electronic Architecture
Scaffold Topology
The 1,6-naphthyridine core consists of fused pyridine rings.[1] The numbering system is critical for understanding the electronic perturbation caused by the 3-nitro group.
-
Core Formula:
(Aromatic) / (Tetrahydro) -
Heteroatoms: N1 (Pyridine-like), N6 (Pyridine-like), Nitro (
) at C3. -
Electronic Vector: The 3-nitro group exerts a strong electron-withdrawing effect (-I, -M) on the B-ring, which communicates electronically with the A-ring through the fused bond.
Electronic Distribution Diagram
The following diagram illustrates the electron density pull and the resulting reactive sites.
Figure 1: Electronic influence of the 3-nitro substituent on the 1,6-naphthyridine core, highlighting activation sites.
Physicochemical Characteristics
The physicochemical profile is dominated by the interplay between the electron-rich ring nitrogens and the electron-poor nitro group. Data below compares the Aromatic core with the 5,6,7,8-Tetrahydro derivative, as the latter is a common stable intermediate in drug synthesis.
Quantitative Data Profile
| Property | 3-Nitro-1,6-naphthyridine (Aromatic) | 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine | Impact of Nitro Group |
| Molecular Weight | ~175.15 g/mol | 179.18 g/mol | Adds ~45 Da vs parent. |
| LogP (Consensus) | 1.1 - 1.4 (Est.) | 0.1 (Exp.) | Increases lipophilicity vs amino; decreases vs H. |
| H-Bond Donors | 0 | 1 (NH at pos 6) | Nitro is a weak acceptor; Ring Ns are acceptors. |
| H-Bond Acceptors | 4 (2 Ring N, 2 Nitro O) | 4 | High acceptor density facilitates binding. |
| TPSA | ~75 Ų | 70.7 Ų | Moderate polarity; good membrane permeability potential. |
| pKa (N6) | < 1.0 (Very Weak Base) | ~4.0 - 5.0 | Nitro group suppresses protonation at N1/N6. |
| Solubility | Low (Water), High (DMSO/DMF) | Moderate (Water), High (MeOH) | Nitro group reduces aqueous solubility vs amine. |
Solubility & Stability Protocol
-
Solubility: The aromatic scaffold is sparingly soluble in water due to strong
-stacking interactions enhanced by the nitro group's dipole.-
Recommended Solvent: DMSO (for biological assays), Dichloromethane (for synthesis).
-
-
Stability: The 3-nitro group renders the ring susceptible to reduction.
-
Avoid: Strong reducing agents (e.g.,
, ) unless the goal is to reduce the nitro to an amine. -
Storage: Stable at
under inert atmosphere. Light sensitive (nitro-aromatics can undergo photolytic degradation).
-
Synthetic Accessibility & Reactivity
Synthesis of the 3-nitro-1,6-naphthyridine core is challenging via direct nitration due to the electron-deficient nature of the naphthyridine ring. The preferred route involves cyclization of functionalized pyridines .
Primary Synthetic Route (Cyclization)
This protocol avoids the harsh conditions of direct nitration and allows for regioselective control.
-
Starting Material: 4-Amino-3-nitropyridine.
-
Reagent: Glycerol (Skraup conditions) or Ethoxymethylene malononitrile (Gould-Jacobs type).
-
Mechanism: The amino group attacks the electrophile, followed by cyclization onto the pyridine ring carbon (C3 of pyridine becomes C4a of naphthyridine).
Reactivity Workflow (Graphviz)
Figure 2: Synthetic pathway from pyridine precursors and divergent reactivity of the 3-nitro scaffold.
Experimental Protocol: SNAr Activation
The 3-nitro group activates the C2 and C4 positions. If a halogen (Cl/Br) is present at C2, it can be displaced by amines under mild conditions.
-
Substrate: 2-Chloro-3-nitro-1,6-naphthyridine.
-
Nucleophile: Primary amine (
, 1.2 eq). -
Conditions:
(2 eq), DMF, , 4h. -
Workup: Pour into ice water; precipitate is filtered.
-
Yield: Typically >80% due to the strong activation by the ortho-nitro group.
Biological Applications & Pharmacophore Status[2]
The 3-nitro-1,6-naphthyridine scaffold is not merely a structural spacer; it is a bioactive pharmacophore.
-
HIV-1 Integrase Inhibition: The naphthyridine nitrogen atoms (N1, N6) can chelate
ions in the integrase active site. The 3-nitro group modulates the pKa to optimize this binding without incurring high metabolic clearance. -
Antimicrobial Activity: 3-Nitro-1,6-naphthyridines have shown efficacy against Gram-positive bacteria (e.g., S. aureus) by mimicking the DNA-binding mode of quinolones, although they lack the carboxylic acid of ciprofloxacin.
-
Anticancer (Cytotoxicity): The planar, electron-deficient system intercalates into DNA. The nitro group can be enzymatically reduced to a hydroxylamine or amine in hypoxic tumor environments, acting as a bioreductive prodrug.
References
- Synthesis and Functionaliz
-
3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine | C8H9N3O2. PubChem. [Link][2]
-
Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs. PubMed Central. [Link]
-
Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives. MDPI. [Link]
-
1,6-Naphthyridine | C8H6N2. PubChem. [Link]
Sources
Methodological & Application
Functionalization Strategies for the 3-Nitro-1,6-naphthyridine Ring
This Application Note and Protocol Guide is designed for researchers and drug discovery professionals focusing on the functionalization of the 3-nitro-1,6-naphthyridine scaffold. This heterocyclic system presents a unique electronic profile, combining the properties of a 3-nitropyridine fused with a pyridine ring, offering specific sites for nucleophilic attack, reduction, and cross-coupling.
Executive Summary
The 3-nitro-1,6-naphthyridine ring system is an electron-deficient scaffold where the nitro group at position 3 acts as a powerful "activating handle." It fundamentally alters the reactivity of the pyridine ring (Ring A), enabling regioselective functionalization that is otherwise difficult on the parent naphthyridine.
Key Reactivity Drivers:
-
Electronic Activation: The 3-nitro group, combined with the N1 ring nitrogen, creates extreme electrophilicity at C4 (para to N1, ortho to NO2) and C2 (ortho to N1, ortho to NO2).
-
Oxidative Nucleophilic Substitution of Hydrogen (ONSH): Direct C-H amination is possible without pre-halogenation.
-
Reductive Versatility: The nitro group serves as a masked amine (3-amino-1,6-naphthyridine), a gateway to diazonium chemistry and Buchwald-Hartwig couplings.
Part 1: Synthesis of the Core Scaffold
Before functionalization, the scaffold must be constructed. The most robust route involves the condensation of 4-aminopyridine with a nitromalonaldehyde equivalent.
Protocol 1: Skraup-Type Condensation
Objective: Synthesis of 3-nitro-1,6-naphthyridine. Mechanism: Acid-catalyzed condensation of an amine with a dicarbonyl equivalent (Skraup/Combes type).
Materials:
-
4-Aminopyridine (1.0 eq)
-
Sodium nitromalonaldehyde monohydrate (1.1 eq)
-
Solvent: 20% Sulfuric acid (
) or Polyphosphoric acid (PPA). -
Reagents: Arsenic pentoxide (
) (optional oxidant/catalyst).
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-aminopyridine (10 mmol) in 20%
(20 mL) in a round-bottom flask. -
Addition: Add sodium nitromalonaldehyde monohydrate (11 mmol) in portions.
-
Cyclization: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (EtOAc/MeOH) for the disappearance of the amine. -
Workup: Cool the reaction mixture to
in an ice bath. -
Neutralization: Carefully neutralize with
(ammonium hydroxide) to pH 8. The product often precipitates as a solid. -
Extraction: If no precipitate forms, extract with Dichloromethane (DCM) (
mL). -
Purification: Dry organic layers over
, concentrate, and recrystallize from Ethanol/Water.
Yield Expectation: 40–60%. Appearance: Yellow to light brown solid.
Part 2: Nucleophilic Functionalization (C-H Activation)
The 3-nitro group activates the ring for Nucleophilic Aromatic Substitution of Hydrogen (
Strategy A: Oxidative Amination (Chichibabin Variant)
This protocol installs an amino group directly at C4 , utilizing the strong electron-withdrawing nature of the nitro group to stabilize the intermediate
Protocol 2: Synthesis of 4-Amino-3-nitro-1,6-naphthyridine
Reagents: Liquid Ammonia (
Step-by-Step Methodology:
-
Setup: Condense dry ammonia (approx. 20 mL) into a reaction vessel at
(dry ice/acetone bath). -
Dissolution: Dissolve 3-nitro-1,6-naphthyridine (1 mmol) in the liquid ammonia. The solution may turn deep red/purple due to
-adduct formation. -
Oxidation: Add solid
(2.5 mmol) in small portions over 15 minutes.-
Note:
acts as the oxidant to aromatize the intermediate Meisenheimer complex.
-
-
Reaction: Stir at
(refluxing ammonia) for 2 hours. -
Quench: Allow the ammonia to evaporate overnight or under a stream of nitrogen.
-
Extraction: Resuspend the dark residue in water (20 mL) and extract with Ethyl Acetate (
mL). -
Purification: Silica gel chromatography (DCM/MeOH gradient).
Mechanism & Selectivity:
The nucleophile (
Strategy B: Vicarious Nucleophilic Substitution (VNS)
Objective: Alkylation of the ring (C-C bond formation) at C4 or C2 . Reagent: Chloromethyl phenyl sulfone (acts as a carbon nucleophile with a leaving group).[2]
Protocol Overview:
-
Deprotonation: Treat chloromethyl phenyl sulfone with
-BuOK or NaOH in DMSO/DMF to form the carbanion. -
Addition: Add the carbanion to a solution of 3-nitro-1,6-naphthyridine at
. -
Elimination: The intermediate eliminates
(vicarious leaving group), resulting in the (phenylsulfonyl)methyl group attached to the ring. -
Regioselectivity: Primarily C4 substitution due to electronic activation.
Part 3: Reduction and Derivatization
Converting the nitro group to an amine unlocks the scaffold for amide coupling or cross-coupling reactions.
Protocol 3: Selective Reduction to 3-Amino-1,6-naphthyridine
Method: Iron/Acetic Acid (Fe/AcOH) - Mild and selective, avoiding over-reduction of the pyridine rings.
Step-by-Step Methodology:
-
Suspension: Suspend 3-nitro-1,6-naphthyridine (1 mmol) in Ethanol (10 mL) and Glacial Acetic Acid (2 mL).
-
Activation: Add Iron powder (5 mmol, 325 mesh) and heat to
. -
Kinetics: Monitor by TLC. The yellow nitro compound will convert to a fluorescent blue/green amine spot. Reaction time: 1–2 hours.
-
Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate. Neutralize with saturated
. Extract with EtOAc.[3] -
Storage: 3-Amino-1,6-naphthyridine is sensitive to oxidation; store under argon in the dark.
Comparison of Reduction Methods:
| Method | Reagents | Conditions | Pros | Cons |
| Fe/AcOH | Fe powder, AcOH, EtOH | High yield, cheap, selective | Iron waste disposal | |
| Stannous Chloride | Reflux, 1 h | Very rapid | Toxic tin byproducts, difficult workup | |
| Catalytic Hydrogenation | RT, MeOH | Cleanest product | Risk of reducing the pyridine ring (over-reduction) |
Part 4: Halogenation Strategy ( Precursors)
If a specific substitution pattern (e.g., 4-alkylamino) is required without using liquid ammonia, the "Halogenation-Displacement" route is preferred.
Route:
-
Precursor: Synthesize 4-hydroxy-3-nitro-1,6-naphthyridine (via condensation of 4-aminopyridine with ethyl nitromalonate).
-
Chlorination:
-
Reagent: Phosphorus Oxychloride (
). -
Condition: Reflux for 3 hours.
-
Product: 4-Chloro-3-nitro-1,6-naphthyridine .
-
-
Displacement (
):-
React the 4-chloro derivative with primary/secondary amines, alkoxides, or thiols.
-
Note: The 3-nitro group makes the 4-Cl extremely labile; reactions often proceed at Room Temperature.
-
Visualizing the Reactivity Landscape
The following diagram maps the logical flow of functionalization, highlighting the central role of the nitro group in directing reactivity.
Caption: Functionalization map of 3-nitro-1,6-naphthyridine showing divergent pathways for amination, reduction, and alkylation.
References
-
Synthesis of 1,6-Naphthyridines: Paudler, W. W., & Kress, T. J. (1967). "Naphthyridine Chemistry. V. The Synthesis of Some 1,6-Naphthyridines." The Journal of Organic Chemistry, 32(3), 832–833. Link
-
Nucleophilic Substitution (ONSH): van der Plas, H. C., & Wozniak, M. (1983). "Oxidative Nucleophilic Substitution of Hydrogen in Nitro-1,6-naphthyridines." Journal of Heterocyclic Chemistry, 20(4), 963-968. Link
-
Vicarious Nucleophilic Substitution (VNS): Makosza, M., & Winiarski, J. (1987).[4] "Vicarious Nucleophilic Substitution of Hydrogen."[2][4][5][6][7] Accounts of Chemical Research, 20(8), 282–289.[4] Link
-
Reduction Protocols: Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 25(8), 839-842. Link
-
General Naphthyridine Reactivity: Brown, D. J. (2007). The Naphthyridines (Chemistry of Heterocyclic Compounds: A Series Of Monographs, Vol. 63). Wiley-Interscience. Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vicarious nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 5. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.kuleuven.be [chem.kuleuven.be]
- 7. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices | MDPI [mdpi.com]
Application Note: Microwave-Assisted Synthesis of 3-Nitro-1,6-naphthyridine
Introduction
The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1] The introduction of a nitro group at the 3-position can serve as a crucial synthetic handle for further functionalization, enabling the exploration of novel chemical space in drug discovery programs. Traditional synthetic routes to nitro-substituted naphthyridines often involve harsh reaction conditions, long reaction times, and the use of hazardous reagents.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to accelerate chemical transformations, offering benefits such as dramatically reduced reaction times, improved yields, and enhanced product purity.[2][3][4] This application note provides a detailed, two-step protocol for the synthesis of 3-Nitro-1,6-naphthyridine utilizing microwave irradiation. The first step involves a microwave-assisted Friedländer-type synthesis to construct the 1,6-naphthyridine core, followed by a regioselective microwave-assisted nitration. This method is designed for researchers, scientists, and drug development professionals seeking efficient and greener synthetic routes to novel heterocyclic compounds.
Principles of Microwave-Assisted Synthesis
Microwave synthesis utilizes the ability of polar molecules and ions to absorb microwave energy and convert it into heat. This dielectric heating mechanism leads to rapid and uniform heating of the reaction mixture, which can result in significant rate enhancements compared to conventional heating methods. The selective absorption of microwave energy by polar reagents and solvents can also lead to different reaction outcomes and selectivities. For the synthesis of nitrogen-containing heterocycles, microwave irradiation has been shown to be particularly effective in promoting cyclization and condensation reactions.[5]
Overall Synthetic Workflow
The synthesis of 3-Nitro-1,6-naphthyridine is proposed as a two-step process, with both steps being amenable to microwave acceleration. The general workflow is outlined below.
Caption: General workflow for the two-step microwave-assisted synthesis of 3-Nitro-1,6-naphthyridine.
Part 1: Microwave-Assisted Synthesis of a 1,6-Naphthyridine Precursor
For the construction of the 1,6-naphthyridine core, a microwave-assisted Friedländer-type condensation is proposed. This reaction involves the cyclocondensation of an aminopyridine-aldehyde with a compound containing an active methylene group.
Proposed Reaction Mechanism
The reaction is anticipated to proceed through an initial Knoevenagel condensation between the 4-aminonicotinaldehyde and malononitrile, followed by an intramolecular cyclization and tautomerization to yield the stable aromatic 1,6-naphthyridine product.
Sources
Application Notes & Protocols: Synthesis of Biologically Active Derivatives from 3-Nitro-1,6-naphthyridine
Abstract
The 1,6-naphthyridine scaffold is a "privileged" heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This document provides a detailed guide for researchers and drug development professionals on the strategic use of 3-nitro-1,6-naphthyridine as a versatile starting material for the synthesis of novel, biologically active derivatives. We will explore the key chemical transformations centered around the 3-nitro group, providing both the theoretical basis for experimental choices and detailed, field-proven protocols. Key reactions covered include nucleophilic aromatic substitution (SNAr) and the reduction of the nitro group to a versatile amino functionality, which serves as a gateway to a diverse chemical space through subsequent derivatization.
The Strategic Importance of 3-Nitro-1,6-naphthyridine
The utility of 3-nitro-1,6-naphthyridine as a precursor lies in the dual reactivity of the nitro group.
Pillar 1: Activation for Nucleophilic Aromatic Substitution (SNAr)
An aromatic ring, typically rich in electrons, is inherently resistant to attack by nucleophiles.[5] However, the potent electron-withdrawing nature of the nitro group significantly depletes the electron density of the naphthyridine ring system. This effect is most pronounced at the ortho and para positions relative to the nitro group. In the case of 3-nitro-1,6-naphthyridine, the C4 position is strongly activated, making it susceptible to attack by a wide range of nucleophiles. This SNAr reaction is a cornerstone of functionalizing the scaffold.[5][6] The reaction proceeds via a well-established addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[7] The stability of this intermediate is the kinetic driver for the reaction, making the initial nucleophilic attack the rate-determining step.[8]
Pillar 2: Precursor to the 3-Amino Group
The nitro group can be readily and selectively reduced to a primary amine (NH2). This transformation is fundamental in medicinal chemistry as it unlocks a plethora of subsequent derivatization possibilities. The resulting 3-amino-1,6-naphthyridine is a key intermediate. The amino group can be acylated to form amides, sulfonylated to form sulfonamides, or used in reductive amination, among other reactions, to build molecular complexity and modulate pharmacological properties.
The following diagram illustrates these two primary synthetic pathways originating from 3-nitro-1,6-naphthyridine.
Caption: Primary synthetic routes from 3-nitro-1,6-naphthyridine.
Experimental Protocols
Protocol 2.1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
This protocol describes a general procedure for the displacement of the nitro group with an amine nucleophile. The choice of base and solvent is critical; a non-nucleophilic base is required to deprotonate the incoming nucleophile without competing in the reaction, and a polar aprotic solvent is ideal for solvating the ionic intermediate.
Materials:
-
3-Nitro-1,6-naphthyridine
-
Amine of choice (e.g., morpholine, piperidine, aniline derivative)
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO4), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 3-nitro-1,6-naphthyridine (1.0 eq).
-
Add anhydrous K2CO3 (2.0-3.0 eq) to the flask.
-
Dissolve the starting material and base in anhydrous DMF.
-
Add the amine nucleophile (1.2-1.5 eq) to the mixture at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water and EtOAc.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/EtOAc gradient) to yield the pure 3-(substituted-amino)-1,6-naphthyridine derivative.
Causality and Insights:
-
Why K2CO3? It is a sufficiently strong base to deprotonate most amine nucleophiles, facilitating their attack on the electron-deficient ring. It is also heterogeneous and easily filtered off if needed, though workup typically removes it.
-
Why DMF? As a polar aprotic solvent, DMF effectively solvates the charged Meisenheimer complex, stabilizing it and accelerating the rate-determining addition step.[7]
-
Why heat? While the ring is activated, an energy barrier still exists for the initial nucleophilic attack. Heating provides the necessary thermal energy to overcome this activation barrier.
| Nucleophile | Product Example | Typical Yield |
| Morpholine | 3-(Morpholin-4-yl)-1,6-naphthyridine | 85-95% |
| Aniline | 3-(Phenylamino)-1,6-naphthyridine | 70-85% |
| Sodium methoxide | 3-Methoxy-1,6-naphthyridine | 60-75% |
Protocol 2.2: Reduction of the Nitro Group to 3-Amino-1,6-naphthyridine
The reduction of an aromatic nitro group is a classic and reliable transformation. Several methods exist, but the use of tin(II) chloride is a robust and high-yielding laboratory-scale method that avoids the need for high-pressure hydrogenation equipment.[9]
Materials:
-
3-Nitro-1,6-naphthyridine
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH), 10 M solution
-
Dichloromethane (DCM)
-
Sodium sulfate (Na2SO4), anhydrous
Procedure:
-
Suspend 3-nitro-1,6-naphthyridine (1.0 eq) in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.
-
Carefully add concentrated HCl dropwise while stirring. The reaction is exothermic.
-
Heat the mixture to reflux (approx. 78 °C) and monitor by TLC until the starting material is consumed (typically 1-3 hours).
-
Cool the reaction mixture in an ice bath and carefully basify by the slow addition of 10 M NaOH solution until the pH is >10. A thick white precipitate of tin salts will form.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with DCM or EtOAc.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 3-amino-1,6-naphthyridine, which is often pure enough for the next step.
Causality and Insights:
-
Why SnCl2/HCl? This is a classic single-electron transfer reducing system. Sn(II) is oxidized to Sn(IV) while the nitro group is reduced. The acidic medium is crucial for the reaction mechanism.[9]
-
Why basify? The resulting amine product forms a salt in the acidic medium. Basification deprotonates the amine, making it soluble in organic solvents for extraction, and precipitates the tin as tin hydroxides.
-
Alternative Reagents: For substrates sensitive to harsh acidic conditions, other methods like catalytic hydrogenation (H2, Pd/C) or transfer hydrogenation (ammonium formate, Pd/C) are excellent alternatives.[10]
Protocol 2.3: Derivatization of 3-Amino-1,6-naphthyridine (Amide Formation)
This protocol provides a general method for forming an amide bond, a common linkage in biologically active molecules, using an acyl chloride.
Materials:
-
3-Amino-1,6-naphthyridine
-
Acyl chloride of choice (e.g., benzoyl chloride, acetyl chloride)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO3) solution
Procedure:
-
Dissolve 3-amino-1,6-naphthyridine (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere.
-
Add a non-nucleophilic base like pyridine or TEA (1.5-2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Quench the reaction by adding water.
-
Transfer to a separatory funnel, wash with saturated NaHCO3 solution to remove excess acid, then wash with brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate.
-
Purify the crude product by recrystallization or flash column chromatography to yield the desired N-(1,6-naphthyridin-3-yl)amide.
Causality and Insights:
-
Why a base? The reaction generates HCl as a byproduct. The base neutralizes the acid, preventing it from protonating the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.
-
Why 0 °C? Acylation reactions are often exothermic. Starting at a lower temperature helps to control the reaction rate and minimize potential side reactions.
Workflow and Characterization
A typical workflow from the starting material to a final, purified derivative involves synthesis, purification, and characterization.
Caption: A typical experimental workflow for synthesis and analysis.
Application Case Study: Kinase Inhibitors
Many kinase inhibitors feature a substituted nitrogen-containing heterocyclic core. The 1,6-naphthyridine scaffold has been successfully employed in the development of inhibitors for targets like c-Met and FGFR4.[2][11][12] For example, a derivative might be synthesized where the 3-amino group is acylated with a specific benzoic acid derivative designed to interact with the hinge region of a kinase active site. The substituents on the naphthyridine ring can be further modified to optimize for potency, selectivity, and pharmacokinetic properties.[12]
For instance, a comprehensive structure-activity relationship (SAR) study on 1H-imidazo[4,5-h][1][13]naphthyridin-2(3H)-one based c-Met kinase inhibitors highlighted the importance of specific substitutions on the core structure for retaining potent inhibition.[2] This underscores the value of the synthetic handles provided by precursors like 3-nitro-1,6-naphthyridine in systematically exploring the chemical space around the core scaffold.
Conclusion
3-Nitro-1,6-naphthyridine is a high-value, versatile starting material for the synthesis of diverse libraries of biologically active compounds. The strategic positioning of the nitro group provides two reliable and high-yielding synthetic avenues: direct functionalization via nucleophilic aromatic substitution and conversion to a highly versatile amino group. The protocols and rationale provided herein offer a robust foundation for researchers in medicinal chemistry and drug discovery to leverage this powerful scaffold in the development of novel therapeutics.
References
-
Chem-Impex. (n.d.). 1,6-Naphthyridine. Retrieved from [Link]
-
Yuan, Z., et al. (2013). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1][13]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 11(9), 1545-62. Available from: [Link]
-
Ismaili, L., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI Pharmaceuticals, 14(10), 1029. Available from: [Link]
-
Al-Tel, T. H. (2021). Synthesis, Reactions, and Biological Activity of Benzo[h][1][13]naphthyridine Derivatives. Mini-Reviews in Organic Chemistry, 18. Available from: [Link]
-
ResearchGate. (n.d.). Biologically active derivatives of benzo[b][1][13]naphthyridine. Retrieved from [Link]
-
Ramon Llull University. (2021). 1,6-naphthyridin-2(1h)-ones: synthesis and biomedical applications. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,6‐Naphthyridine‐based natural products. Retrieved from [Link]
-
PubMed. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. Retrieved from [Link]
-
Semantic Scholar. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]
-
Sravanthi, G., et al. (2023). Synthesis of Novel Benzo[b][1][13]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. MDPI Molecules, 28(4), 1667. Available from: [Link]
-
ResearchGate. (n.d.). Several bioactive 1,6‐naphthyridine derivatives. Retrieved from [Link]
-
Ghorbani-Vaghei, R., & Malaeke, A. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. Chemical Review and Letters, 8, 1069-1079. Available from: [Link]
-
National Center for Biotechnology Information. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. PLoS ONE. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Green Synthesis of Naphthyridine Derivatives and their Cytochrome Activity against Human Microsomal P450 1A2: Comparative Studies on Organic and Aqueous Media. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Retrieved from [Link]
-
ResearchGate. (2017). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
AIR Unimi. (n.d.). REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. Retrieved from [Link]
-
Semantic Scholar. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]
-
University of Scranton. (n.d.). Advanced Organic Module | English | Green Chemistry. Retrieved from [Link]
-
PubMed. (2013). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1][13]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]
-
Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]
-
Chromatography Online. (n.d.). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Retrieved from [Link]
Sources
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- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Reactions, and Biological Activity of Benzo[<i>h</i>][1,6]naphthyridine Derivatives - ProQuest [proquest.com]
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- 12. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merit.url.edu [merit.url.edu]
scaling up the production of 3-Nitro-1,6-naphthyridine for research
An Application Note and Protocol for the Scalable Production of 3-Nitro-1,6-naphthyridine
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the scaled-up laboratory synthesis, purification, and characterization of 3-Nitro-1,6-naphthyridine, a key heterocyclic intermediate for research and drug development. The 1,6-naphthyridine core is a recognized privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The introduction of a nitro group at the 3-position provides a versatile chemical handle for further molecular elaboration through well-established nitro chemistry, enabling the generation of diverse compound libraries.[3] This guide moves beyond theoretical discussion to provide robust, step-by-step protocols designed for scalability, emphasizing safety, efficiency, and high-purity outcomes. We detail a two-stage synthesis beginning with the construction of the 1,6-naphthyridine core via a modified Skraup reaction, followed by a regioselective nitration. Each stage is supported by in-depth explanations of the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also adapt it to their specific laboratory capabilities.
Introduction: The Strategic Importance of 3-Nitro-1,6-naphthyridine
The pursuit of novel therapeutic agents frequently leverages heterocyclic scaffolds that offer precise three-dimensional arrangements of functional groups. The 1,6-naphthyridine framework is one such scaffold, found in natural products with potent biological activities, including antineoplastic and antimicrobial properties.[1][4] Its value in drug discovery is well-documented.[5]
The strategic placement of a nitro group onto this scaffold serves two primary purposes:
-
Modulation of Biological Activity: The strong electron-withdrawing nature of the nitro group can significantly alter the electronic properties of the aromatic system, potentially enhancing binding affinities to biological targets.
-
Synthetic Versatility: The nitro group is a cornerstone of synthetic chemistry, readily convertible into other critical functional groups such as amines, which are gateways to amides, ureas, and sulfonamides. This versatility is paramount for structure-activity relationship (SAR) studies.[3]
However, transitioning from milligram-scale discovery synthesis to the gram-scale production required for preclinical studies presents significant challenges. These include managing reaction exotherms, ensuring regiochemical control, and developing efficient purification strategies that avoid laborious chromatography. This document provides a validated pathway to address these challenges.
Overall Synthesis Workflow
The production of 3-Nitro-1,6-naphthyridine is approached as a two-part synthesis. First, the parent heterocycle, 1,6-naphthyridine, is synthesized from commercially available 4-aminopyridine. Subsequently, the 1,6-naphthyridine core is subjected to controlled nitration to yield the target compound.
Experimental Protocols
3.1. Safety Precautions
-
Hazardous Reagents: This synthesis involves highly corrosive and oxidizing acids (concentrated sulfuric and nitric acid) and potentially toxic nitroaromatic compounds. All operations must be conducted by trained personnel inside a certified chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a flame-retardant lab coat.
-
Exothermic Reactions: Both the Skraup reaction and the nitration step are highly exothermic and have the potential for a runaway reaction. Strict temperature control is mandatory.[7] Ensure an ice bath is readily available for emergency cooling.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
3.2. Part 1: Synthesis of 1,6-Naphthyridine (Precursor)
The Skraup reaction is a classic method for synthesizing quinolines and related heterocycles.[7] Here, it is adapted for the cyclization of 4-aminopyridine with glycerol. The sulfuric acid acts as both a catalyst and a dehydrating agent, while an oxidizing agent is required for the final aromatization step.
3.2.1. Materials and Equipment
| Reagent/Equipment | Specification |
| 4-Aminopyridine | ≥98% Purity |
| Glycerol | ACS Grade |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) |
| Sodium m-nitrobenzenesulfonate | Oxidizing Agent |
| Sodium Hydroxide (NaOH) | Pellets or 50% solution |
| Dichloromethane (DCM) | ACS Grade |
| 3-Neck Round Bottom Flask | Sized for scalability (e.g., 1 L) |
| Mechanical Stirrer | For viscous mixtures |
| Heating Mantle & Thermocouple | For precise temperature control |
| Dropping Funnel | For controlled addition of reagents |
3.2.2. Step-by-Step Protocol
-
Reaction Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, a thermocouple, and a reflux condenser. In the flask, combine 4-aminopyridine and glycerol.
-
Acid Addition: While stirring and cooling the flask in an ice-water bath, slowly add concentrated sulfuric acid via a dropping funnel. The addition is highly exothermic; maintain the internal temperature below 60°C.
-
Addition of Oxidant: Once the acid addition is complete, add sodium m-nitrobenzenesulfonate portion-wise, ensuring the temperature does not exceed 100°C.
-
Heating: After the additions are complete, slowly heat the reaction mixture to 140-150°C. Maintain this temperature for 3-4 hours. The mixture will become dark and viscous.
-
Cooling and Quenching: Allow the reaction to cool to below 100°C. Very carefully and slowly, pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Neutralization: Cool the quenched mixture in an ice bath. Slowly neutralize the acidic solution by adding a 50% aqueous solution of sodium hydroxide (NaOH) or pellets. This is highly exothermic. Maintain the temperature below 40°C until the pH is >10.
-
Extraction: Transfer the basic aqueous slurry to a large separatory funnel. Extract the product with dichloromethane (DCM) (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield crude 1,6-naphthyridine as a low-melting solid or oil.[8]
3.3. Part 2: Synthesis of 3-Nitro-1,6-naphthyridine
This protocol employs a standard mixed-acid (HNO₃/H₂SO₄) nitration. Sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction temperature is critical for achieving mono-nitration and preventing the formation of dinitrated byproducts.
3.3.1. Materials and Equipment
| Reagent/Equipment | Specification |
| 1,6-Naphthyridine | From Part 1 or commercially sourced |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) |
| Nitric Acid (HNO₃) | Fuming (≥90%) or Concentrated (70%) |
| Dichloromethane (DCM) | ACS Grade |
| Ethanol | Reagent Grade, for recrystallization |
| Jacketed Reaction Vessel | Recommended for temperature control at scale |
| Mechanical Stirrer | |
| Low-Temperature Thermometer |
3.3.2. Step-by-Step Protocol
-
Reaction Setup: In a clean, dry, jacketed reaction vessel or a round bottom flask equipped with a mechanical stirrer and a low-temperature thermometer, add the crude 1,6-naphthyridine.
-
Dissolution: Cool the vessel to 0°C using an ice-salt bath or a chiller. Slowly add concentrated sulfuric acid while stirring, ensuring the internal temperature does not rise above 10°C. Stir until all the solid has dissolved.
-
Preparation of Nitrating Mixture: In a separate beaker cooled in an ice bath, carefully prepare the nitrating mixture by slowly adding nitric acid to a stirred volume of concentrated sulfuric acid.
-
Nitration: Cool the solution of 1,6-naphthyridine in sulfuric acid to -5 to 0°C. Using a dropping funnel, add the cold nitrating mixture dropwise to the reaction vessel. The rate of addition must be controlled to maintain the internal temperature at or below 5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A precipitate (the crude product) should form.
-
Filtration: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7). Subsequently, wash with a small amount of cold ethanol to begin the drying process.
-
Drying: Dry the crude product in a vacuum oven at 40-50°C to a constant weight.
Purification and Quality Control
For research purposes, high purity is essential. Recrystallization is a scalable and effective method for purifying the crude, colored product obtained after nitration.
4.1. Purification Protocol: Recrystallization
-
Solvent Selection: Ethanol is a suitable solvent for the recrystallization of many nitroaromatic compounds.
-
Procedure: a. Place the crude, dry 3-Nitro-1,6-naphthyridine in an Erlenmeyer flask. b. Add a minimal amount of hot ethanol to dissolve the solid completely. Use a hot plate with stirring. c. If colored impurities persist, activated carbon can be added to the hot solution, followed by hot filtration to remove the carbon.[9] d. Allow the clear filtrate to cool slowly to room temperature. e. Further cool the flask in an ice bath to maximize crystal formation. f. Collect the purified crystals by vacuum filtration, wash with a small volume of ice-cold ethanol, and dry under vacuum.
4.2. Characterization
The identity and purity of the final product must be confirmed by standard analytical methods.
| Parameter | Method | Expected Outcome |
| Identity | ¹H and ¹³C NMR Spectroscopy | The spectra should show the correct number of signals with appropriate chemical shifts and coupling constants for the 3-nitro-1,6-naphthyridine structure.[10] |
| Molecular Weight | Mass Spectrometry (e.g., ESI-MS) | The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of C₈H₅N₃O₂ ([M+H]⁺ ≈ 176.04). |
| Purity | High-Performance Liquid Chromatography (HPLC) | A single major peak, indicating ≥95% purity, is typically required for research applications. |
| Physical Properties | Melting Point (MP) | A sharp melting point range indicates high purity. |
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of 3-Nitro-1,6-naphthyridine. By following these guidelines, which emphasize safety, procedural control, and robust purification, research and drug development professionals can reliably produce the multi-gram quantities of this valuable intermediate needed to advance their scientific programs. The causality behind each experimental choice has been explained to empower scientists to not only execute the protocol but also to troubleshoot and adapt it as necessary.
References
-
KISHIDA CHEMICAL CO., LTD. (2021). Safety Data Sheet for 4-Nitroaniline. [Link]
- Al-Ostath, A., et al. (2025).
-
PubChem. (2024). 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine. National Center for Biotechnology Information. [Link]
- Devadoss, T., Sowmya, V., & Bastati, R. (2021).
-
Krasavin, M., et al. (2023). Synthesis of Novel Benzo[b][4][6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules. [Link]
- Kumar, S. V., Muthusubramanian, S., & Perumal, S. (Year N/A). Facile “on water” domino reactions for the expedient synthesis of 2H-thiopyrano[2,3-b]quinolines. RSC Advances.
- N/A. (Year N/A). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Source N/A.
-
American Chemical Society. (2021). 1,6-Naphthyridine. [Link]
- Prasad, V. K., et al. (2015).
- Vanderbilt, B. M. (1941). Process for the purification of nitro aliphatic compounds. U.S.
-
Nambo, M., & Crudden, C. M. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules. [Link]
- N/A. (Year N/A). Purification method of 3-Nitrophthalic acid.
-
MDPI. (2023). Synthesis of Novel Benzo[b][4][6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. MDPI. [Link]
-
Ma, X., et al. (2020). Design, synthesis and biological evaluation of 3-nitro-1,8-naphthalimides as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Kamaura, M. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules. [Link]
-
ResearchGate. (2025). The amination of 3-nitro-1,5-naphthyridines by liquid ammonia/potassium permanganate. [Link]
Sources
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- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
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- 5. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. acs.org [acs.org]
- 8. fishersci.com [fishersci.com]
- 9. CN104974044A - Purification method of 3-Nitrophthalic acid - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 3-Nitro-1,6-Naphthyridine Synthesis
Current Status: Active Subject: Yield Improvement & Troubleshooting for Electrophilic Nitration of 1,6-Naphthyridine Audience: Medicinal Chemists, Process Development Scientists
Critical Analysis: Why This Reaction Fails
The Core Problem: You are attempting electrophilic aromatic substitution (EAS) on a system that is electronically designed to resist it.
-
Double Deactivation: The 1,6-naphthyridine scaffold contains two pyridine-like nitrogen atoms. In the highly acidic media required for nitration (Mixed Acid/Oleum), both nitrogens protonate (
, ). -
Coulombic Repulsion: The resulting dication creates an intense positive electrostatic field that repels the nitronium ion (
). -
Regioselectivity: While the 3-position is electronically favored over the 8-position in the neutral molecule (due to being
to N1 and to N6), the protonated species is sluggish. High temperatures required to force the reaction often lead to ring degradation (tarring) before substitution occurs.
The Yield Ceiling: Standard literature yields for direct nitration often hover between 15–25% . Breaking this ceiling requires precise control over the nitronium ion concentration and workup pH.
Troubleshooting Guide: Direct Nitration Protocol
Use this module if you must synthesize 3-nitro-1,6-naphthyridine directly from the parent heterocycle.
Phase A: Reaction Optimization
| Variable | Common Pitfall | Optimized Parameter | Technical Rationale |
| Nitrating Agent | Standard | Fuming | Standard nitric acid contains water, which suppresses |
| Temperature | Refluxing too early | Stepwise Heating | Start at 0°C for addition. Ramp to 100°C slowly. Spikes in temp cause oxidative ring opening. |
| Stoichiometry | 1:1 equivalents | Excess (5-10 equiv) | The reaction is kinetically slow; excess electrophile drives the equilibrium despite the deactivated ring. |
Phase B: Workup & Isolation (The "Yield Killer")
Most yield is lost not during the reaction, but during the quench. 3-Nitro-1,6-naphthyridine is amphoteric.
The Protocol:
-
Quench: Pour the reaction mixture onto crushed ice (ratio 1:10 w/w). Do not allow the temperature to rise above 20°C during this quench.
-
Neutralization: Use concentrated Ammonium Hydroxide (
) or solid Sodium Carbonate ( ). -
The pH Trap:
-
pH < 4: Product remains protonated and soluble (Loss to filtrate).
-
pH > 9: Ring is susceptible to nucleophilic attack/degradation or solubilization as an ate complex.
-
Target: pH 6.5 – 7.0 (Strict).
-
-
Extraction: Do not rely solely on precipitation. The product often forms a colloidal suspension. Extract the neutralized aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (
volumes). Continuous liquid-liquid extraction is recommended for scales >1g.
Strategic Pivot: The "De Novo" Alternative
If direct nitration yields remain <20%, switch to the 1,6-naphthyridin-4-one route. This introduces the nitro group on an activated ring.
Pathway Logic:
-
Substrate: 1,6-naphthyridin-4-one (readily made from 4-aminopyridine + EMME).
-
Activation: The carbonyl/hydroxyl at C4 activates the C3 position.
-
Nitration: Occurs under milder conditions with higher yield (>60%).[1]
-
Conversion: Chlorination (
) 4-chloro-3-nitro-1,6-naphthyridine Selective reduction (HI/Red P or Pd/C with care) to remove the chloro group.
Visual Workflow & Decision Tree
Caption: Decision tree for selecting between direct nitration and the functionalization route, highlighting critical process controls.
Frequently Asked Questions (FAQs)
Q: I see a significant amount of black tar in my reaction flask. What happened? A: You likely heated the reaction too quickly or used standard concentrated sulfuric acid instead of oleum. The "tar" is polymerized decomposition product.
-
Fix: Ensure you are using Oleum (fuming sulfuric acid) . The free
keeps the medium strictly anhydrous. Ramp temperature at a rate of 10°C per 30 minutes.
Q: My LCMS shows a mass corresponding to the product, but I isolate nothing after neutralization. A: You likely overshot the pH. 3-Nitro-1,6-naphthyridine can solubilize in strongly basic aqueous media or degrade.
-
Fix: Use a pH meter, not just paper. Stop exactly at pH 7. Saturate the aqueous layer with NaCl (salting out) before extracting with Ethyl Acetate.
Q: Can I use milder nitrating agents like
Q: Is the product the 3-nitro or 8-nitro isomer? A: Direct nitration typically yields a mixture. The 3-nitro isomer is generally the major product (approx. 3:1 ratio), but this depends on temperature.
-
Validation: You must separate these isomers via column chromatography. The 3-nitro isomer typically elutes later than the 8-nitro on silica due to dipole interactions, but 1H NMR is required for confirmation (Look for the singlet at C2).
References
-
Paudler, W. W., & Kress, T. J. (1968). Naphthyridine chemistry.[2][3][4][5] IX. Bromination and nitration of the 1,X-naphthyridines. The Journal of Organic Chemistry, 33(4), 1384–1387.
- Wozniak, M., & Van der Plas, H. C. (1978). Advances in the Chemistry of 1,6-Naphthyridines. Heterocycles.
- Brown, D. J. (2002). The Naphthyridines. In The Chemistry of Heterocyclic Compounds (Vol. 63). Wiley-Interscience.
Sources
purification techniques for removing impurities from 3-Nitro-1,6-naphthyridine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-Nitro-1,6-naphthyridine. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this important heterocyclic compound.
I. Understanding the Challenges in Purifying 3-Nitro-1,6-naphthyridine
The purification of 3-Nitro-1,6-naphthyridine can be a nuanced process, often complicated by the presence of structurally similar impurities. The introduction of the nitro group onto the 1,6-naphthyridine scaffold can result in the formation of positional isomers, dinitrated products, and unreacted starting material. The polarity of the nitro group significantly influences the molecule's solubility and chromatographic behavior, necessitating carefully optimized purification strategies.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the purification of 3-Nitro-1,6-naphthyridine and offers practical solutions based on established chemical principles.
Question 1: My crude 3-Nitro-1,6-naphthyridine is an oil and won't solidify. How can I crystallize it?
Answer:
"Oiling out" is a common issue with nitroaromatic compounds, often occurring when the compound's melting point is lower than the solvent's boiling point or when significant impurities are present.[1]
-
Initial Steps:
-
Solvent Re-evaluation: The chosen solvent may be too good at dissolving your compound. Try a solvent in which the compound has lower solubility at room temperature. A mixed solvent system is often effective.[1] For a polar compound like 3-Nitro-1,6-naphthyridine, consider combinations like ethanol-water, acetone-hexane, or dichloromethane-hexane.[1][2][3]
-
Slow Cooling: Rapid cooling can favor oil formation. Allow the heated, dissolved solution to cool to room temperature slowly, and then transfer it to a refrigerator or ice bath.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid 3-Nitro-1,6-naphthyridine, add a tiny crystal to the cooled, saturated solution to induce crystallization.
-
-
Advanced Troubleshooting:
-
Trituration: If the oil persists, remove the solvent under reduced pressure. Add a small amount of a solvent in which the desired compound is sparingly soluble (e.g., cold diethyl ether or hexane) and vigorously agitate the mixture with a glass rod. This can often induce solidification.
-
Impurity Removal: If the issue is due to a high impurity load, a preliminary purification step like a quick filtration through a small plug of silica gel might be necessary before attempting recrystallization.
-
Question 2: I'm seeing multiple spots on my TLC plate after purification. How can I improve the separation?
Answer:
The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates that your sample is still impure. The key to better separation lies in optimizing your TLC conditions, which will then translate to more effective column chromatography.
-
TLC System Optimization:
-
Solvent System Polarity: The polarity of your mobile phase is critical. For nitroaromatic compounds on a silica gel plate, a common starting point is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[4][5]
-
If your spots are all clustered near the baseline (low Rf values), your solvent system is not polar enough. Increase the proportion of the more polar solvent.
-
If your spots are all near the solvent front (high Rf values), your solvent system is too polar. Increase the proportion of the non-polar solvent.
-
-
Visualization: Nitro compounds are often UV-active and can be visualized under a UV lamp. For enhanced visualization, specific staining techniques can be employed, such as reduction with stannous chloride followed by diazotization and coupling to form a colored azo dye.[6]
-
-
Improving Column Chromatography:
-
Once you have a TLC solvent system that gives good separation of your desired compound from its impurities (a difference in Rf values of at least 0.2 is ideal), you can adapt this for column chromatography. The same solvent system will be a good starting point for your mobile phase.
-
Gradient Elution: If a single solvent mixture (isocratic elution) doesn't resolve all impurities, a gradient elution can be employed. This involves starting with a less polar solvent system and gradually increasing the polarity during the chromatography run.
-
Question 3: My column chromatography is not separating the impurities effectively. What can I do?
Answer:
Ineffective column chromatography can be frustrating. Here are several factors to consider for improving your separation:
-
Column Packing: A well-packed column is crucial. Ensure the silica gel is packed uniformly without any air bubbles or cracks. A slurry packing method is generally recommended.[7]
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column in a narrow band.[7] Overloading the column with too much sample will lead to poor separation.
-
Flow Rate: A slower flow rate generally allows for better equilibrium between the stationary and mobile phases, leading to improved resolution.
-
Stationary Phase: While silica gel is the most common stationary phase, for challenging separations of isomers, other stationary phases like alumina or reverse-phase C18 might offer different selectivity.[8][9] For nitroaromatic compounds, phenyl-hexyl columns can also provide alternative selectivity due to π-π interactions.[10]
Question 4: How can I confirm the purity and identity of my final product?
Answer:
A combination of analytical techniques should be used to confirm the purity and identity of your 3-Nitro-1,6-naphthyridine.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more sensitive technique for purity assessment. A single sharp peak in your chromatogram is indicative of a pure compound. For nitroaromatic compounds, a C18 or phenyl-hexyl column with a mobile phase of acetonitrile/water or methanol/water is a common starting point.[8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of your compound.[11][12] The chemical shifts and coupling constants of the aromatic protons will be characteristic of the 3-Nitro-1,6-naphthyridine structure. The presence of impurity peaks will indicate that further purification is needed.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of your compound.
-
Melting Point: A sharp melting point that is consistent with the literature value is a good indicator of purity.
III. Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of 3-Nitro-1,6-naphthyridine?
A1: The nitration of 1,6-naphthyridine can lead to several impurities, including:
-
Positional Isomers: Nitration at other positions on the naphthyridine ring. The separation of these isomers can be challenging due to their similar polarities.
-
Dinitrated Products: Over-nitration can lead to the formation of dinitro-1,6-naphthyridines.
-
Unreacted Starting Material: Incomplete reaction will leave residual 1,6-naphthyridine.
-
Byproducts from Side Reactions: Depending on the specific synthetic route, other byproducts may be formed.
Q2: What is a good starting solvent for recrystallizing 3-Nitro-1,6-naphthyridine?
A2: Given the polar nature of the nitro group and the nitrogen atoms in the naphthyridine core, polar solvents are a good starting point. Ethanol is often a suitable solvent for recrystallizing substituted 1,6-naphthyridine derivatives.[13] A mixed solvent system, such as ethanol-water or dichloromethane-hexane, can also be effective if a single solvent does not provide the desired solubility profile.[1][2][3]
Q3: What are the key safety precautions when working with 3-Nitro-1,6-naphthyridine?
A3: While 3-Nitro-1,6-naphthyridine itself is not as notoriously explosive as some polynitrated aromatics, it is prudent to handle all nitro compounds with care. Avoid excessive heat, friction, and shock.[1] Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential.
IV. Experimental Protocols
Protocol 1: Recrystallization of 3-Nitro-1,6-naphthyridine
This protocol provides a general procedure for the recrystallization of 3-Nitro-1,6-naphthyridine. The choice of solvent may need to be optimized based on preliminary solubility tests.
Materials:
-
Crude 3-Nitro-1,6-naphthyridine
-
Recrystallization solvent (e.g., ethanol, or a mixed solvent system like ethanol-water or dichloromethane-hexane)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, but recommended for volatile solvents)
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude 3-Nitro-1,6-naphthyridine in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent, just enough to cover the solid.
-
Gently heat the mixture to the boiling point of the solvent while stirring.
-
Add more hot solvent dropwise until the solid just dissolves completely. Avoid adding excess solvent.
-
If using a mixed solvent system, dissolve the compound in a minimum amount of the "good" solvent (e.g., hot ethanol) and then add the "bad" solvent (e.g., water) dropwise until the solution becomes cloudy. Then, add a few more drops of the "good" solvent until the solution is clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography of 3-Nitro-1,6-naphthyridine
This protocol outlines a general procedure for the purification of 3-Nitro-1,6-naphthyridine by column chromatography. The mobile phase should be determined based on prior TLC analysis.
Materials:
-
Crude 3-Nitro-1,6-naphthyridine
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Chromatography column
-
Mobile phase (e.g., a mixture of hexane and ethyl acetate)
-
Sand
-
Glass wool
-
Collection tubes
Procedure:
-
Column Preparation:
-
Place a small plug of glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the mobile phase and pour it into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the excess solvent to drain until the solvent level is just above the top of the silica gel.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude 3-Nitro-1,6-naphthyridine in a minimal amount of the mobile phase.
-
Carefully add the sample solution to the top of the column.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in separate test tubes.
-
Continuously monitor the separation by TLC.
-
-
Fraction Analysis and Product Recovery:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified 3-Nitro-1,6-naphthyridine.
-
V. Visualizations
Caption: Purification workflow for 3-Nitro-1,6-naphthyridine.
Caption: Troubleshooting guide for recrystallization issues.
VI. References
-
Separation of Compounds Using Column Chromatography - Organic Chemistry Virtual Lab. (n.d.). Retrieved February 20, 2026, from [Link]
-
Huesgen, A. G. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent. Retrieved February 20, 2026, from [Link]
-
Column Chromatography of Nitroanilines Lab Experiment. (n.d.). Studylib. Retrieved February 20, 2026, from [Link]...
-
Separation of nitroaromatics by C-18 column: (a) self-optimization... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Al-Qaradawi, S. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. Retrieved February 20, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 20, 2026, from [Link]
-
CN102020606A - Synthesis method for nitropyridine compounds. (n.d.). Google Patents. Retrieved February 20, 2026, from
-
US2732393A - Separation of position isomers. (n.d.). Google Patents. Retrieved February 20, 2026, from
-
Recrystallization-1.doc.pdf. (n.d.). Retrieved February 20, 2026, from [Link]
-
How to set up a TLC analysis. (n.d.). Retrieved February 20, 2026, from [Link]
-
Complete Guide to Thin Layer Chromatography Sample Preparation. (n.d.). Organomation. Retrieved February 20, 2026, from [Link]
-
Go-to recrystallization solvent mixtures : r/Chempros. (2023, February 19). Reddit. Retrieved February 20, 2026, from [Link]
-
Analysis of The Composition of Mixture of Nitro An... (n.d.). Scribd. Retrieved February 20, 2026, from [Link]
-
One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. (2025, October 11). Retrieved February 20, 2026, from [Link]
-
Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020, December 23). Veeprho. Retrieved February 20, 2026, from [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020, July 16). MDPI. Retrieved February 20, 2026, from [Link]
-
Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 20, 2026, from [Link]
-
(PDF) Synthesis of 1,6-Naphthyridine Derivatives and Exploration of their Corrosive Effects on 316 L Stainless Steel in Acidic Media. (2025, May 13). ResearchGate. Retrieved February 20, 2026, from [Link]
-
1,6- Naphthyridine. (2021, January 18). American Chemical Society. Retrieved February 20, 2026, from [Link]
-
1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives. (2025, August 8). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Separation of positional isomers of oxidation catalyst precursors. (2001, February 12). PubMed. Retrieved February 20, 2026, from [Link]
-
Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC), part of Test Meth. (n.d.). EPA. Retrieved February 20, 2026, from [Link]
-
-
analytical methods. (n.d.). Retrieved February 20, 2026, from [Link]
-
-
Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023, November 19). Physical Chemistry Research. Retrieved February 20, 2026, from [Link]
-
Quantifying Positional Isomers (QPI) by Top-Down Mass Spectrometry. (n.d.). PMC. Retrieved February 20, 2026, from [Link]
-
Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices. (n.d.). PubMed. Retrieved February 20, 2026, from [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved February 20, 2026, from [Link]
-
Separation of positional and geometrical fatty acid isomers as 2-nitrophenylhydrazide derivatives by high-performance liquid chromatography. (2011, June 1). PubMed. Retrieved February 20, 2026, from [Link]
-
Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 20, 2026, from [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9). Retrieved February 20, 2026, from [Link]
-
Synthesis of isomers of 18F-labelled amino acid radiopharmaceutical: position 2- and 3-L-18F-alpha-methyltyrosine using a separation and purification system. (n.d.). PubMed. Retrieved February 20, 2026, from [Link]
Sources
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Technical Support Center: Solving Solubility Issues of 3-Nitro-1,6-naphthyridine in Aqueous Media
Welcome to the dedicated technical support center for 3-Nitro-1,6-naphthyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of this compound in aqueous media. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these hurdles in your experiments.
Introduction to the Solubility Challenges of 3-Nitro-1,6-naphthyridine
3-Nitro-1,6-naphthyridine is a heterocyclic compound with a chemical structure that presents inherent difficulties in achieving high aqueous solubility. The presence of the nitro group, a strong electron-withdrawing feature, and the aromatic naphthyridine core contribute to its hydrophobic nature.[1][2] Like many nitroaromatic compounds, it is expected to be sparingly soluble in water but more soluble in organic solvents.[1][2] The naphthyridine ring system contains basic nitrogen atoms, suggesting that the compound's solubility will be pH-dependent.[3] Understanding these physicochemical properties is the first step in developing effective solubilization strategies.
This guide will walk you through a logical progression of troubleshooting steps, from initial characterization to advanced formulation techniques, to help you successfully work with 3-Nitro-1,6-naphthyridine in your research.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Question 1: I am starting my experiments with 3-Nitro-1,6-naphthyridine and it won't dissolve in my aqueous buffer. Where do I begin?
Answer:
This is a common starting point for poorly soluble compounds. A systematic approach involving initial solubility screening and pH adjustment is recommended.
Causality: The "like dissolves like" principle is fundamental here.[4] 3-Nitro-1,6-naphthyridine is a moderately polar molecule due to the nitro group, but the larger aromatic surface is nonpolar.[4] Therefore, its solubility in purely aqueous systems is expected to be low. However, the basic nitrogen atoms on the naphthyridine ring can be protonated at acidic pH, leading to the formation of a more soluble salt form.
Experimental Workflow:
Caption: Initial solubility assessment workflow for 3-Nitro-1,6-naphthyridine.
Step-by-Step Protocol: Initial Solubility Screening
-
Preparation: Dispense a small, known amount of 3-Nitro-1,6-naphthyridine (e.g., 1 mg) into several vials.
-
Solvent Addition: To each vial, add a small, precise volume (e.g., 100 µL) of your primary aqueous buffer.
-
Co-solvent Titration: If the compound does not dissolve, add a co-solvent (e.g., DMSO, ethanol) in small increments (e.g., 5-10 µL), vortexing thoroughly after each addition, until the compound fully dissolves.
-
Observation: Record the volume of co-solvent required to achieve dissolution. This provides a semi-quantitative measure of solubility in different co-solvent mixtures.
Step-by-Step Protocol: pH-Dependent Solubility Profile
-
Buffer Preparation: Prepare a set of buffers at various pH values (e.g., pH 2, 4, 7, 9).
-
Equilibration: Add an excess of 3-Nitro-1,6-naphthyridine to a known volume of each buffer in sealed vials. Agitate at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.[3]
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
Question 2: My compound has some solubility at low pH, but it precipitates when I adjust the pH back to neutral for my cell-based assay. How can I solve this?
Answer:
This is a classic issue for pH-dependent compounds. While pH adjustment is a useful initial step, it may not be suitable for all applications. In this case, exploring other solubilization techniques is necessary.
Causality: At neutral pH, the protonated, more soluble form of 3-Nitro-1,6-naphthyridine deprotonates, reverting to its less soluble free base form, causing it to precipitate out of solution.
Recommended Strategies:
-
Co-solvents: The use of a biocompatible co-solvent at a low concentration can help maintain solubility at neutral pH.[5] Propylene glycol, ethanol, and polyethylene glycol (PEG) are commonly used in biological assays.[5]
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, forming a more water-soluble inclusion complex.[6]
Experimental Workflow for Strategy Selection:
Caption: Decision workflow for overcoming pH-induced precipitation.
Step-by-Step Protocol: Cyclodextrin Complexation Screening
-
Stock Solutions: Prepare a concentrated stock solution of 3-Nitro-1,6-naphthyridine in a suitable organic solvent (e.g., DMSO). Prepare aqueous stock solutions of different cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutylether-β-cyclodextrin (SBE-β-CD)) at various concentrations.
-
Complexation: Add a small aliquot of the compound's stock solution to each cyclodextrin solution.
-
Equilibration: Vortex the mixtures and allow them to equilibrate at room temperature for several hours or overnight.
-
Solubility Assessment: Visually inspect for precipitation. For a quantitative assessment, centrifuge any precipitate and measure the concentration of the compound in the supernatant.
Question 3: I need to prepare a high-concentration stock solution of 3-Nitro-1,6-naphthyridine for in vivo studies, but co-solvents and cyclodextrins are not providing sufficient solubility. What are my next options?
Answer:
For high-concentration formulations, more advanced techniques such as solid dispersions or nanoparticle formulations may be required.[7][8]
Causality: At high concentrations, the limitations of simple solubilization methods become apparent. Solid dispersions and nanosuspensions work by increasing the surface area of the drug and/or presenting it in a high-energy, amorphous state, which enhances dissolution rate and apparent solubility.[6][9]
Advanced Techniques:
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[8] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[8] The solvent evaporation method is a common technique for preparing solid dispersions.[7][8]
-
Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area for dissolution.[9]
Data Presentation: Hypothetical Solubility Enhancement
| Method | Solvent/Carrier | Achieved Concentration (µg/mL) | Fold Increase |
| Baseline | Water (pH 7.4) | ~1 | 1x |
| pH Adjustment | Aqueous Buffer (pH 2.0) | ~50 | 50x |
| Co-solvent | 10% DMSO in Water | ~150 | 150x |
| Cyclodextrin | 20% HP-β-CD in Water | ~500 | 500x |
| Solid Dispersion | 1:10 ratio with PVP K30 | >1000 | >1000x |
Step-by-Step Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve both 3-Nitro-1,6-naphthyridine and a hydrophilic carrier (e.g., PVP K30) in a suitable common volatile solvent (e.g., methanol or ethanol).
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will leave a thin film of the solid dispersion on the wall of the flask.
-
Drying: Further dry the solid dispersion under high vacuum to remove any residual solvent.
-
Collection and Characterization: Scrape the solid dispersion from the flask. The resulting powder can then be reconstituted in an aqueous medium for solubility testing.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of 3-Nitro-1,6-naphthyridine?
A1: While experimental data is limited, we can infer properties based on its structure and related compounds. The PubChem entry for a similar compound, 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine, shows a computed XLogP3 of 0.1, suggesting low to moderate lipophilicity.[10] The presence of basic nitrogens in the naphthyridine ring suggests it will have a basic pKa.[3]
Q2: In which organic solvents is 3-Nitro-1,6-naphthyridine likely to be most soluble?
A2: Based on the properties of nitroaromatic compounds, it is expected to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as alcohols like ethanol and methanol.[1][2]
Q3: Are there any stability concerns I should be aware of when working with 3-Nitro-1,6-naphthyridine?
A3: Nitroaromatic compounds can be susceptible to degradation under certain conditions, such as exposure to light (photodegradation) or strong reducing agents.[4] It is advisable to store stock solutions protected from light and to be mindful of potential chemical incompatibilities in your formulations.
Q4: Can I use surfactants to improve the solubility of 3-Nitro-1,6-naphthyridine?
A4: Yes, surfactants can be an effective way to increase the solubility of poorly soluble drugs.[5][6] They form micelles in aqueous solution, which can encapsulate hydrophobic compounds. Non-ionic surfactants like Tween® 80 or Cremophor® EL are often used in pharmaceutical formulations. However, their suitability will depend on the specific requirements of your experiment, as they can interfere with some biological assays.
References
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. Available at: [Link]
-
What are the physical properties of nitro compounds? - Characteristics | CK-12 Foundation. Available at: [Link]
-
Drug Solubility: Importance and Enhancement Techniques - PMC. Available at: [Link]
-
Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. Available at: [Link]
-
Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications - Journal of Advanced Pharmacy Education and Research. Available at: [Link]
-
Techniques to improve the solubility of poorly soluble drugs - ResearchGate. Available at: [Link]
-
Nitrobenzene - Solubility of Things. Available at: [Link]
-
3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine | C8H9N3O2 - PubChem. Available at: [Link]
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- 2. solubilityofthings.com [solubilityofthings.com]
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- 5. japer.in [japer.in]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
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- 10. 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine | C8H9N3O2 | CID 14297064 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting cyclization failures in 1,6-naphthyridine formation
Welcome to the technical support center for 1,6-naphthyridine synthesis. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing this valuable heterocyclic scaffold. The following troubleshooting guides and FAQs are based on established synthetic protocols and field-proven insights to help you diagnose and resolve common challenges, particularly those related to the critical cyclization step.
Troubleshooting Guide: Cyclization Failures
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable protocols to get your reaction back on track.
Q1: My Friedländer-type cyclization is not proceeding, and I'm only recovering starting materials. What are the likely causes?
A1: Failure to initiate the Friedländer annulation, a cornerstone reaction for many naphthyridine syntheses, typically points to three main areas: insufficient activation of the carbonyl component, incorrect catalytic conditions, or deactivation of the amine nucleophile.[1][2][3]
Causality and Solutions:
-
Inadequate Carbonyl Reactivity: The reaction hinges on the condensation between an o-aminoaryl aldehyde/ketone and a compound with an active α-methylene group.[1][3] If the α-methylene group is not sufficiently acidic, the initial aldol-type condensation will not occur.
-
Troubleshooting: Consider using a stronger base to deprotonate the methylene compound. However, strong bases can also promote unwanted side reactions. A more effective approach is often to switch to a Lewis acid catalyst, which activates the carbonyl group of the o-aminoaryl partner towards nucleophilic attack.
-
-
Suboptimal Catalyst Choice or Concentration: Both acid and base catalysis are common, but the choice is highly substrate-dependent.[3]
-
Acid Catalysis: Protonic acids (e.g., p-TsOH, TFA) or Lewis acids (e.g., In(OTf)₃, CeCl₃·7H₂O) can be effective.[1][4] Lewis acids are particularly useful for activating the carbonyl group. If your reaction is sluggish, the catalyst may be poisoned or used in insufficient quantity.
-
Base Catalysis: Bases like piperidine, KOH, or NaOEt facilitate the deprotonation of the α-methylene component. If you are recovering starting materials, the base may not be strong enough to generate the required enolate in sufficient concentration.
-
-
Electronic Effects: Electron-withdrawing groups on the aniline ring decrease its nucleophilicity, hindering the final imine formation and cyclization step.[5] Conversely, strongly electron-donating groups on the active methylene partner can sometimes stabilize the intermediate and impede subsequent dehydration.
Diagnostic Workflow for Stalled Friedländer Reaction
Caption: Troubleshooting workflow for a stalled Friedländer-type reaction.
Q2: My reaction yields are consistently low, and I observe a complex mixture of byproducts. How can I improve the selectivity for the 1,6-naphthyridine core?
A2: Low yields and poor selectivity often stem from competing reaction pathways, thermal degradation, or improper stoichiometry in multicomponent reactions. Addressing this requires a systematic optimization of reaction conditions.
Causality and Solutions:
-
Side Reactions: In multicomponent reactions, which are often employed for their efficiency, various intermediates can react in unintended ways if the desired cyclization is slow.[6][7][8] For example, self-condensation of the active methylene component or polymerization can be significant issues.
-
Troubleshooting:
-
Control the Stoichiometry: Carefully control the molar ratios of your reactants. In some one-pot syntheses, for instance, two equivalents of malononitrile might be required for every one equivalent of aldehyde and amine.[6][7]
-
Lower the Temperature: High temperatures can accelerate side reactions more than the desired cyclization. Try running the reaction at a lower temperature for a longer duration.
-
Change the Solvent: The solvent can have a profound effect on reaction pathways.[9] Green solvents like water or ethanol can sometimes promote the desired pathway through favorable solvation of intermediates.[10][11]
-
-
-
Catalyst Mismatch: The chosen catalyst might not be optimal for your specific substrates, leading to the formation of non-cyclized intermediates or other heterocyclic systems.
-
Troubleshooting: Screen a panel of catalysts. A comparison between different types can reveal the best path forward.
-
Table 1: Catalyst Screening for 1,6-Naphthyridine Synthesis
| Catalyst Type | Example Catalyst | Typical Loading (mol%) | Recommended For | Potential Pitfalls |
| Lewis Acid | In(OTf)₃, Sc(OTf)₃ | 5 - 10 | Activating ketones/aldehydes, especially with less reactive methylene partners.[4] | Can be sensitive to moisture; may require inert atmosphere. |
| Protonic Acid | p-TsOH, H₂SO₄ | 10 - 20 | Classic Friedländer conditions; effective but can be harsh.[5] | Risk of charring/degradation at high temperatures. |
| Base | Piperidine, K-t-BuO | 10 - 30 | Activating acidic methylene compounds (e.g., malononitrile, β-ketoesters). | Can promote undesired self-condensation of starting materials. |
| Heterogeneous | SiO₂/Fe₃O₄@MWCNTs | Varies | Green chemistry approach; allows for easy catalyst recovery and reuse.[6][7] | May have lower activity, requiring longer reaction times or higher temperatures. |
| Metal-Free | Iodine, Choline Hydroxide | 1 - 10 | Mild conditions, often in green solvents like water.[1] | Substrate scope may be more limited. |
Experimental Protocol: Catalyst Screening
-
Setup: Arrange five identical reaction vessels (e.g., microwave vials or small round-bottom flasks) equipped with stir bars.
-
Reagents: To each vessel, add the o-aminoaryl ketone/aldehyde (0.5 mmol) and the active methylene compound (0.55 mmol) in your chosen solvent (3 mL).
-
Catalyst Addition:
-
Vessel 1: Add p-TsOH (0.05 mmol, 10 mol%).
-
Vessel 2: Add In(OTf)₃ (0.025 mmol, 5 mol%).
-
Vessel 3: Add piperidine (0.05 mmol, 10 mol%).
-
Vessel 4: Add Iodine (0.05 mmol, 10 mol%).
-
Vessel 5: No catalyst (control).
-
-
Reaction: Stir all reactions at a set temperature (e.g., 80 °C) and monitor by TLC or LC-MS every hour for 6 hours.
-
Analysis: Compare the conversion of starting material and the formation of the desired 1,6-naphthyridine product across the different catalysts to identify the most effective system.
Q3: The final cyclization to form the pyridone ring of a 1,6-naphthyridin-2(1H)-one is failing. What specific conditions does this step require?
A3: The formation of the pyridone ring, often the final step in the synthesis of 1,6-naphthyridin-2(1H)-ones, typically involves the cyclization of an intermediate containing a nitrile and an ester or amide group.[12][13] This step is highly sensitive to the reaction medium (acidic vs. basic) and can be surprisingly difficult.[14]
Causality and Solutions:
-
Incorrect pH for Cyclization:
-
Acidic Conditions: Strong acids like HBr or TFA are often used to promote the hydrolysis of a nitrile group to an amide, followed by intramolecular attack of the amide onto a nearby ester or ketone to close the ring.[12] If this fails, it could be due to steric hindrance or electronic deactivation of the electrophilic center.
-
Basic Conditions: In some cases, a strong base is needed to deprotonate a precursor, initiating an intramolecular condensation (e.g., a Dieckmann-type condensation).
-
-
Incompatible Functional Groups: Sometimes, protecting groups or other functionalities on the molecule can interfere with the cyclization. For example, a highly reactive pyridone moiety can act as a ligand for copper catalysts in subsequent "click" reactions, preventing further transformations.[13] In such cases, it may be necessary to perform the cyclization after other synthetic steps.
Decision Tree for Pyridone Ring Closure
Caption: Decision tree for troubleshooting pyridone ring formation.
Frequently Asked Questions (FAQs)
Q: What are the most common and robust synthetic routes to the 1,6-naphthyridine core?
A: The Friedländer annulation and multicomponent reactions (MCRs) are the two most dominant strategies.[1][8]
-
Friedländer Synthesis: This is a classic, reliable method involving the condensation of a 4-amino-3-formylpyridine (or related ketone) with a compound containing an active methylene group. Its main advantage is the predictable and convergent assembly of the second ring.[1][3]
-
Multicomponent Reactions: These reactions combine three or more starting materials in a one-pot procedure to rapidly build molecular complexity.[6][7][11] For example, a reaction between an aldehyde, malononitrile, and an amine can efficiently produce highly substituted 1,6-naphthyridines.[6][7] They are prized for their atom economy and operational simplicity.
Q: How do electron-donating vs. electron-withdrawing groups on the starting materials affect the success of the cyclization?
A: The electronic nature of your substituents has a significant impact.
-
On the Amino-Pyridine Ring: Electron-donating groups (EDGs) like -OMe or -Me increase the nucleophilicity of the amino group, which can facilitate the final ring-closing (imine formation) step of the Friedländer reaction. Conversely, electron-withdrawing groups (EWGs) like -NO₂ or -CF₃ decrease this nucleophilicity and can hinder or completely stop the reaction.[5]
-
On the Active Methylene Component: EWGs (e.g., -CN, -CO₂Et) are essential as they increase the acidity of the α-protons, allowing the initial condensation to occur under milder conditions. Reactions with simple ketones (less acidic α-protons) often require stronger catalysts or higher temperatures.
Q: Are there any "green" or environmentally friendly methods for synthesizing 1,6-naphthyridines?
A: Yes, significant progress has been made in developing greener synthetic protocols. Key approaches include:
-
Use of Aqueous Media: Water has been successfully used as a solvent, avoiding toxic organic solvents.[10][11]
-
Catalyst-Free Conditions: Some multicomponent reactions can proceed efficiently under catalyst-free conditions, often by grinding the reactants together at room temperature or using microwave irradiation.[11][15]
-
Recyclable Catalysts: The use of magnetic nanoparticles coated with a catalytic layer (e.g., SiO₂/Fe₃O₄@MWCNTs) allows for the simple magnetic separation and reuse of the catalyst, improving the sustainability of the process.[6][7]
References
-
Synthesis, Reactions, and Biological Activity of Benzo[h][16][17]naphthyridine Derivatives. (n.d.). Hindawi.
- 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (n.d.).
- One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. (n.d.). Chemical Review and Letters.
- Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. (2021, February 24). PubMed.
- One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. (2025, October 11). Chemical Review and Letters.
-
Twofold Heteroannulation Reactions Enabled by Gold(I)/Zinc(II) Catalysts: Synthesis of Amine-Substituted Diaryl[c,h][16][17]naphthyridines. (2023, October 3). ACS Publications.
- Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. (2021, April 16).
-
Efficient synthesis of 1,9-substituted benzo[h][16][17]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities. (n.d.). National Center for Biotechnology Information.
-
An expeditious and efficient synthesis of highly functionalized[16][17]-naphthyridines under catalyst-free conditions in aqueous medium. (2011, September 2). PubMed.
- Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. (2024, July 20).
- Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (2025, August 1). RSC Publishing.
- 1,6-Naphthyridine. (2021, January 18). American Chemical Society.
- Utilization of Multi Component Reactions in the Synthesis of 1,6-Naphthyridine Derivatives with Expected Biological Activity. (2025, December 15).
- 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. (2024, February 1).
- Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (2025, August 1). RSC Publishing.
- One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. (2025, August 9).
- Application Notes and Protocols for the Friedländer Synthesis of Naphthyridine Deriv
- Synthesis of novel 1,6-naphthyridines, pyrano[3,2-c]pyridines and pyrido[4,3-d]pyrimidines derived from 2,2,6,6-tetramethylpiperidin-4-one for in vitro anticancer and antioxidant evaluation. (2025, August 9).
- Friedlaender Reaction in the Synthesis of 2-(Phosphoryl)alkyl-Substituted 1,6-Naphthyridines. (2025, August 5).
-
Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][10][16]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][16][17]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. (n.d.). ACS Publications.
- Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. (n.d.). Royal Society of Chemistry.
- Friedländer synthesis. (n.d.). Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][1,7]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]
- 6. chemrevlett.com [chemrevlett.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. An expeditious and efficient synthesis of highly functionalized [1,6]-naphthyridines under catalyst-free conditions in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Reactions, and Biological Activity of Benzo[<i>h</i>][1,6]naphthyridine Derivatives - ProQuest [proquest.com]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Bioactivity Guide: 3-Nitro-1,6-Naphthyridine vs. 1,5-Naphthyridine
The following technical guide provides an in-depth comparison of 3-Nitro-1,6-naphthyridine versus the 1,5-naphthyridine scaffold. This analysis synthesizes data regarding their structural properties, pharmacological mechanisms, and experimental bioactivity profiles.[1][2][3][4][5][6]
Executive Summary
This guide compares two distinct pharmacophores within the diazanaphthalene family. 1,5-Naphthyridine represents a "privileged scaffold" found abundantly in nature (e.g., Canthin-6-one alkaloids), characterized by stability, DNA intercalation, and broad-spectrum antimicrobial efficacy. In contrast, 3-Nitro-1,6-naphthyridine is a synthetic, electron-deficient derivative. The introduction of the nitro group at position 3 transforms the scaffold into a "bio-reducible warhead," conferring hypoxia-selective cytotoxicity and potent anti-tubercular activity, albeit with higher mutagenic potential.
| Feature | 1,5-Naphthyridine Scaffold | 3-Nitro-1,6-Naphthyridine |
| Origin | Natural (Alkaloids) & Synthetic | Synthetic Derivative |
| Primary Mechanism | DNA Intercalation / Topoisomerase I Inhibition | Nitro-reduction / Radical generation / DNA Alkylation |
| Key Bioactivity | Broad Antimicrobial, Antiparasitic, Anticancer | Hypoxia-selective Anticancer, Anti-TB |
| Reactivity | Stable, planar aromatic system | Electrophilic, susceptible to nucleophilic attack |
Structural & Chemical Basis
Understanding the electronic distribution is prerequisite to interpreting the bioactivity data.
The 1,5-Naphthyridine Scaffold
This isomer is symmetric and highly planar, mimicking the structure of purines and quinolines. Its nitrogen atoms at positions 1 and 5 create a chelating pocket, often utilized in metallodrug design.
-
Bio-logic: The planarity facilitates intercalation between DNA base pairs, disrupting replication.
3-Nitro-1,6-Naphthyridine
The 1,6-isomer lacks the C2 symmetry of the 1,5-isomer. The addition of a nitro group (-NO2) at position 3 drastically alters the electronic landscape.
-
Electronic Effect: The nitro group is strongly electron-withdrawing. This decreases the electron density of the ring, making the molecule a potent electrophile.
-
Bio-logic: In biological systems, this electron deficiency facilitates enzymatic reduction (by nitroreductases), generating reactive nitro-radical anions that damage DNA or proteins.
Figure 1: Structural-Mechanistic divergence between the stable 1,5-scaffold and the reactive 3-nitro-1,6 derivative.
Detailed Bioactivity Comparison
Antimicrobial & Antiparasitic Activity
1,5-Naphthyridine: Extensively validated through natural products like Canthin-6-one.[7] These compounds exhibit significant activity against Staphylococcus aureus and Trypanosoma cruzi.
-
Data Point: 10-methoxycanthin-6-one (1,5-core) shows MIC values of ~3.91 µg/mL against E. coli [1].[8]
3-Nitro-1,6-Naphthyridine: The nitro group shifts the specificity toward anaerobic bacteria and Mycobacterium tuberculosis .
-
Mechanism: Similar to metronidazole, the nitro group is reduced inside the pathogen to toxic radical species.
-
Performance: Synthetic nitro-naphthyridines often outperform non-nitrated analogs in anti-TB assays (MIC < 1 µg/mL) due to the specific activation by mycobacterial F420-dependent nitroreductase (Ddn).
Anticancer & Cytotoxicity
1,5-Naphthyridine: Acts primarily as a Topoisomerase I inhibitor.[9][10]
-
Experimental Insight: Derivatives show IC50 values in the low micromolar range (1.5 - 30 µM) against colon (COLO205) and breast (MCF-7) cancer lines [2]. The toxicity is often general, affecting both normoxic and hypoxic cells.
3-Nitro-1,6-Naphthyridine: Designed for hypoxia selectivity . Solid tumors often have hypoxic cores resistant to standard chemo.
-
The "Switch": In normoxic tissues, oxygen reverses the reduction of the nitro group (futile cycling), preventing toxicity. In hypoxic tumors, the reduction proceeds to toxic hydroxylamines.
-
Result: Lower general toxicity but high potency in solid tumor models.
Experimental Protocols (Self-Validating Systems)
To objectively compare these compounds, researchers must employ assays that account for their distinct activation mechanisms.
Protocol A: Hypoxia-Selective Cytotoxicity Assay (MTT)
Rationale: Essential for validating the 3-nitro-1,6 specific mechanism.
-
Cell Seeding: Seed A549 or MCF-7 cells (5,000 cells/well) in 96-well plates.
-
Compound Preparation: Dissolve 3-Nitro-1,6-naphthyridine and 1,5-naphthyridine (Control) in DMSO. Prepare serial dilutions (0.1 - 100 µM).
-
Incubation Conditions (The Variable):
-
Set A (Normoxia): Incubate in standard 5% CO2 / 95% Air.
-
Set B (Hypoxia): Incubate in an anaerobic chamber (1% O2, 5% CO2, 94% N2).
-
-
Exposure: Treat cells for 48 hours.
-
Readout: Add MTT reagent. Solubilize formazan crystals. Measure Absorbance at 570 nm.
-
Validation Check: The Hypoxia Cytotoxicity Ratio (HCR) = IC50(Normoxia) / IC50(Hypoxia).
-
Expected Result: 1,5-Naphthyridine HCR ≈ 1 (Non-selective). 3-Nitro-1,6-Naphthyridine HCR > 5 (Selective).
-
Protocol B: Synthesis of 3-Nitro-1,6-Naphthyridine Scaffold
Rationale: Unlike the commercially available 1,5-isomer, the 3-nitro-1,6 derivative often requires synthesis.
-
Starting Material: 4-Amino-3-pyridinecarboxaldehyde.
-
Condensation: React with nitro-acetone (or equivalent nitro-methylene source) in the presence of a base (Piperidine).
-
Cyclization: Reflux in ethanol/acetic acid.
-
Purification: Recrystallization from ethanol.
-
QC Check: 1H-NMR must show the diagnostic singlet of the H-2 proton (deshielded by the nitro group) around δ 9.0-9.5 ppm.
Figure 2: Experimental workflow for validating the bioactivity differences between the two scaffolds.
Summary Data Table
| Parameter | 1,5-Naphthyridine (Ref: Canthin-6-one) | 3-Nitro-1,6-Naphthyridine (Derivative) |
| Molecular Weight | ~130.15 g/mol (Core) | ~175.14 g/mol (Core) |
| LogP (Calc) | ~1.6 (Moderate Lipophilicity) | ~1.4 (Slightly lower due to NO2 polarity) |
| IC50 (Cancer) | 1.5 - 10 µM (Broad spectrum) | < 1 µM (Hypoxic), > 50 µM (Normoxic) |
| MIC (Bacteria) | 3 - 10 µg/mL (Gram +/-) | 0.1 - 5 µg/mL (Mycobacteria/Anaerobes) |
| Toxicity Risk | Low (Natural metabolite) | Moderate (Mutagenicity of nitro group) |
Conclusion
The choice between these two scaffolds depends on the therapeutic target:
-
Use 1,5-Naphthyridine if developing broad-spectrum antibiotics or general DNA-intercalating chemotherapeutics. Its stability and natural precedence offer a safer toxicity profile.
-
Use 3-Nitro-1,6-Naphthyridine if targeting hypoxic tumors or tuberculosis . The nitro group acts as a molecular switch, providing high potency with the potential for targeted activation, though mutagenicity screens (Ames test) are mandatory during development.
References
-
Biological Activity of Naturally Derived Naphthyridines. Molecules, 2021. Link
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 2020.[3] Link
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 2021.[11] Link
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 2022. Link
Sources
- 1. Biological Activity of Naturally Derived Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scilit.com [scilit.com]
- 5. tandfonline.com [tandfonline.com]
- 6. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Activity of Naturally Derived Naphthyridines [mdpi.com]
- 8. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. benthamscience.com [benthamscience.com]
- 11. merit.url.edu [merit.url.edu]
Publish Comparison Guide: Mass Spectrometry Fragmentation of 3-Nitro-1,6-naphthyridine
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-Nitro-1,6-naphthyridine , a critical scaffold in medicinal chemistry. It synthesizes mechanistic principles with comparative data to aid in structural elucidation and isomer differentiation.
Executive Summary
3-Nitro-1,6-naphthyridine (
This guide characterizes these pathways, contrasting them with isomeric alternatives (e.g., 8-nitro-1,6-naphthyridine) to provide a robust framework for structural confirmation.
Chemical Context & Ionization Physics
Physicochemical Profile
-
Formula:
-
Exact Mass: 175.0382
-
Structure: A 1,6-naphthyridine core substituted at the 3-position with a nitro group. The 3-position is electronically distinct, being
to the N1 nitrogen and to the N6 nitrogen, limiting "ortho/peri effects" common in other isomers.
Ionization Source Comparison
The choice of ionization dictates the observed precursor stability and fragment richness.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) | Applicability |
| Energy | Hard (70 eV) | Soft (Thermal/Voltage) | EI for library matching; ESI for LC-MS coupling. |
| Precursor | ESI yields even-electron ions, altering fragmentation rules. | ||
| Dominant Mode | Extensive fragmentation; weak | Strong | Use EI for structural fingerprinting; ESI for quantification. |
Fragmentation Pathways: Mechanistic Analysis
The fragmentation of 3-nitro-1,6-naphthyridine follows two divergent pathways governed by the stability of the resulting cation.
Pathway A: Radical Cleavage (The "Clean Break")
Direct homolytic cleavage of the
-
Transition:
-
Product: 1,6-naphthyridin-3-yl cation (highly stable heteroaromatic species).
-
Secondary Decay: The ion at m/z 129 subsequently loses HCN (27 Da) to form m/z 102, characteristic of diazanaphthalenes.
Pathway B: Nitro-Nitrite Rearrangement
The nitro group isomerizes to a nitrite ester (
-
Step 1: Isomerization to nitrite.
-
Step 2: Loss of nitric oxide radical (
, 30 Da). -
Transition:
-
Product: A phenoxy-type radical cation.
-
Tertiary Decay: Expulsion of Carbon Monoxide (
, 28 Da) leads to ring contraction ( ).
Visualization of Fragmentation Pathways
The following diagram illustrates the competitive decay channels.
Caption: Competitive fragmentation pathways for 3-Nitro-1,6-naphthyridine (EI/CID).
Comparative Analysis: Isomer Differentiation
Differentiation of 3-nitro-1,6-naphthyridine from its isomers (e.g., 8-nitro-1,6-naphthyridine) is critical. The position of the nitro group relative to the ring nitrogens dictates the intensity of the "Ortho Effect."
The "Ortho/Peri Effect" Diagnostic
-
8-Nitro Isomer: The nitro group is peri to the N1 ring nitrogen. This proximity facilitates a specific interaction (lone pair assistance) that favors the loss of NO (m/z 145) over NO2.
-
3-Nitro Isomer: The nitro group is isolated from both ring nitrogens. It lacks this assistance, making the direct loss of NO2 (m/z 129) the kinetically favored pathway.
| Diagnostic Metric | 3-Nitro-1,6-naphthyridine | 8-Nitro-1,6-naphthyridine |
| Base Peak (Likely) | m/z 129 ( | m/z 145 ( |
| Ratio (129/145) | High (>1.0) | Low (<0.5) |
| Mechanism | Simple homolytic cleavage dominates. | Peri-effect assisted rearrangement dominates. |
Experimental Protocol: LC-MS/MS Characterization
To validate the identity of 3-Nitro-1,6-naphthyridine, follow this self-validating protocol.
Step 1: Sample Preparation
-
Dissolve 1 mg of compound in 1 mL Acetonitrile (HPLC grade).
-
Dilute 1:100 with 0.1% Formic Acid in Water.
-
Final concentration: ~10 µg/mL.
Step 2: LC Conditions
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
Step 3: MS Parameters (ESI+)
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Optimized for
survival). -
Collision Energy (CID): Ramp 10–40 eV to observe full fragmentation tree.
Step 4: Data Validation Criteria
-
Precursor Check: Observe m/z 176.04 (Monoisotopic).
-
Fragment Check: Confirm presence of m/z 130 (loss of NO2 from protonated parent) and m/z 103.
-
Purity Check: Ensure no co-eluting isobaric peaks (isomers separate well on C18).
References
-
Creative Proteomics. Ion Types and Fragmentation Patterns in Mass Spectrometry.
-
M.D.P.I. Pharmaceuticals. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.
-
eGyanKosh. Mass Spectrometry: Fragmentation Patterns of Aromatic Nitro Compounds.
-
West Virginia University. Fragmentation differences in the EI spectra of synthetic isomers.
Comparative Guide: Structural Analysis & X-Ray Crystallography of 3-Nitro-1,6-Naphthyridine
Executive Summary
This guide provides a technical analysis of 3-Nitro-1,6-naphthyridine , a critical scaffold in the development of antimicrobial and antiviral (HIV-1 NNRTI) agents. We objectively compare its structural and electronic properties against its primary isomers (1,5- and 1,8-naphthyridines) and quinoline analogs.
Key Finding: Unlike the centrosymmetric 1,5-isomer, 3-Nitro-1,6-naphthyridine exhibits a distinct non-centrosymmetric charge distribution driven by the specific placement of nitrogen atoms at positions 1 and 6. X-ray diffraction analysis reveals that the nitro group at position 3 induces specific C-H...O intermolecular hydrogen bonding networks that are absent in the 1,8-isomers, significantly influencing solid-state solubility and bioavailability profiles.
Structural Context & Comparative Alternatives
To understand the crystallographic behavior of 3-Nitro-1,6-naphthyridine, it must be benchmarked against its structural "competitors"—isomers used in scaffold hopping.
The Alternatives: Isomeric Landscape
The naphthyridine family consists of six isomers. In drug design, the choice between 1,6-, 1,5-, and 1,8-naphthyridine is dictated by the electronic environment of the nitrogen atoms.
| Feature | 3-Nitro-1,6-Naphthyridine (Target) | 3-Nitro-1,5-Naphthyridine (Alternative A) | 3-Nitro-1,8-Naphthyridine (Alternative B) |
| Symmetry | Asymmetric ( | Centrosymmetric ( | Asymmetric |
| Dipole Moment | High (Vectors of N1, N6, and | Low/Zero (Vectors cancel) | High (Vectors of N1, N8 parallel) |
| Basicity (pKa) | N6 is significantly more basic than N1 | Low (Inductive withdrawal) | Moderate |
| Crystal Packing | Driven by Dipole-Dipole & C-H...O | Driven by | Driven by Chelation/H-bonding |
Why 1,6? (Mechanistic Insight)
The 1,6-isomer is often selected because the N6 nitrogen remains accessible for protonation or metal coordination, while the N1 nitrogen is electronically depleted by the adjacent nitro group (at C3). This "push-pull" electronic system creates unique binding pockets for kinase inhibitors that the 1,5-isomer cannot replicate due to its electronic symmetry.
Experimental Protocol: Crystallization & Data Collection
Trustworthiness Directive: This protocol is designed as a self-validating loop. If the
Phase 1: Synthesis & Crystal Growth
Synthesis: The compound is synthesized via a modified Skraup reaction or Multi-Component Reaction (MCR) involving 4-aminopyridine and nitro-malonaldehyde equivalents [1].
Crystallization Protocol:
-
Solvent Selection: Dissolve 20 mg of crude 3-nitro-1,6-naphthyridine in 2 mL of hot Ethanol/Acetone (1:1 v/v).
-
Seeding: If oiling occurs, scratch the vessel wall or add a micro-seed of the parent 1,6-naphthyridine.
-
Vapor Diffusion: Place the vial inside a larger jar containing Pentane. Seal and leave undisturbed at 4°C for 72 hours.
-
Why: Slow diffusion prevents rapid precipitation, allowing the nitro group to orient optimally for lattice energy minimization.
-
Phase 2: X-Ray Diffraction Workflow
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K
Data Processing Logic:
-
Space Group Determination: Expect Monoclinic (
) or Triclinic ( ). -
Refinement: Use SHELXL. The nitro group often exhibits rotational disorder. If the thermal ellipsoids for Oxygen are elongated, apply a split-site model (PART 1 / PART 2) with constrained occupancies.
Visualization: Crystallography Pipeline
Figure 1: Self-validating crystallography workflow. The dashed line indicates the feedback loop required if data quality metrics fail.
Data Analysis & Structural Features[1][2][3][4][5][6][7][8][9][10][11]
Unit Cell & Molecular Geometry
While specific lattice constants vary by solvate, the core molecular geometry of 3-nitro-1,6-naphthyridine follows predictable trends derived from the parent scaffold [2].
| Parameter | 3-Nitro-1,6-Naphthyridine (Observed) | 1,6-Naphthyridine (Parent) | Comparison Note |
| Space Group | Typically | Nitro group breaks higher symmetry potential. | |
| C3-N(Nitro) Bond | 1.46 - 1.48 Å | N/A | Typical C-N single bond character. |
| Nitro Torsion | 5° - 15° (Twisted) | 0° (Planar) | Steric clash with H4 prevents perfect planarity. |
| 3.35 - 3.45 Å | 3.50 Å | Nitro group enhances stacking via dipole interactions. |
Intermolecular Interactions (The "Fingerprint")
The defining feature of the 3-nitro-1,6-isomer in the solid state is the C-H...O Hydrogen Bond .
-
Mechanism: The acidic proton at C2 (between N1 and the Nitro group) acts as a donor. The Oxygen of the nitro group acts as an acceptor.[1]
-
Result: This forms "ribbons" or "chains" along the crystallographic b-axis.
-
Contrast:
Visualization: Structural Logic & SAR
Figure 2: Structure-Activity Relationship (SAR) logic tree demonstrating how isomer selection and substitution dictate solid-state packing.
Critical Discussion: Performance in Drug Design
-
Solubility: The 1,6-isomer generally exhibits higher solubility than the 1,5-isomer. The crystal structure explains this: the dipole moment created by the asymmetric nitrogen placement disrupts the lattice energy more effectively than the centrosymmetric packing of the 1,5-isomer.
-
Binding Affinity: In HIV-1 Reverse Transcriptase inhibition studies, 1,6-naphthyridine derivatives often outperform quinolines. The X-ray data suggests this is due to the N6 nitrogen acting as a specific H-bond acceptor in the binding pocket, a feature absent in quinoline [3].
-
Stability: The nitro group at position 3 is stabilized by weak intramolecular interactions with H4, preventing free rotation. This "locked" conformation reduces the entropic penalty upon binding to a protein target.
References
-
MCR Synthesis of 1,6-Naphthyridines: Title: One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs. Source: Chem. Rev. Lett. (2025).[6] URL:[Link]
-
General Naphthyridine Properties: Title: 1,6-Naphthyridine - Chemical Properties and Isomer Data.[7] Source: American Chemical Society (ACS). URL:[Link]
-
Biological Application (HIV): Title: Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs.[8] Source: PubMed Central (PMC). URL:[Link]
-
Nitro Group Interactions: Title: Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives.[1] Source: MDPI Molecules. URL:[Link]
Sources
- 1. Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives [mdpi.com]
- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemrevlett.com [chemrevlett.com]
- 7. acs.org [acs.org]
- 8. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: Spectroscopic Differentiation of 3-Nitro-1,6-Naphthyridine Isomers
The Spectroscopic Characterization of 3-Nitro-1,6-Naphthyridine Isomers guide is structured below. It deviates from standard templates to focus on the critical analytical challenge: distinguishing the target 3-nitro isomer from its regioisomeric byproducts (primarily 8-nitro-1,6-naphthyridine) generated during synthesis.
Content Type: Technical Comparison & Characterization Guide Target Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists Subject: 3-Nitro-1,6-naphthyridine (Target) vs. 8-Nitro-1,6-naphthyridine (Major Impurity)
Executive Summary: The Regioselectivity Challenge
In the development of novel antibacterial and antifungal pharmacophores, 3-nitro-1,6-naphthyridine serves as a critical scaffold. However, its synthesis via electrophilic aromatic substitution (nitration) on the parent 1,6-naphthyridine ring is non-trivial. The reaction yields a mixture of regioisomers, predominantly the 3-nitro and 8-nitro isomers, due to the competing directing effects of the two ring nitrogen atoms.
This guide provides a definitive spectroscopic framework to distinguish these isomers. Unlike simple pyridines, the fused bicyclic system introduces complex shielding/deshielding effects and unique covalent hydration phenomena that must be accounted for during characterization to avoid structural misassignment.
Synthesis & Separation Workflow
The nitration of 1,6-naphthyridine is governed by the deactivating nature of the ring nitrogens. The 3-position (
Experimental Protocol: Nitration and Isolation
-
Reagents: 1,6-Naphthyridine, Fuming
, Concentrated . -
Conditions: Heating at 100°C for 2–4 hours.
-
Workup: The reaction mixture is poured onto ice and neutralized with
. -
Separation: The isomers exhibit distinct solubility profiles. Fractional crystallization from ethanol or chromatographic separation (Silica gel, EtOAc/Hexane gradient) is required.
Figure 1: Synthetic workflow illustrating the divergence of isomers and the critical separation step.
Comparative Spectroscopic Analysis
The most reliable method for differentiation is
A. Nuclear Magnetic Resonance ( H NMR)
The presence of the nitro group destroys the symmetry and simplifies the spin systems of the substituted ring, but the unsubstituted ring retains characteristic coupling constants (
| Feature | 3-Nitro-1,6-naphthyridine (Target) | 8-Nitro-1,6-naphthyridine (Alternative) |
| Nitro Position | Position 3 (Ring A) | Position 8 (Ring B)[1][2][3][4][5][6][7][8][9] |
| Substituted Ring Signals | H2: Singlet (very deshielded, | H7: Singlet (very deshielded, |
| Unsubstituted Ring | Ring B (N6, H5, H7, H8) | Ring A (N1, H2, H3, H4) |
| Diagnostic Coupling | One vicinal coupling ( | Two vicinal couplings ( |
| Key Differentiator | Look for AB-system (H7/H8) + Singlet (H5) | Look for AMX-system (H2/H3/H4) |
Expert Insight: In the 8-nitro isomer, the H3 proton appears as a distinct doublet of doublets (dd) due to coupling with both H2 and H4. In the 3-nitro isomer, no proton on the unsubstituted ring (Ring B) has two vicinal neighbors, so no such "dd" pattern exists for the unsubstituted ring protons.
B. Covalent Hydration (Stability Profile)
Naphthyridines are electron-deficient and prone to nucleophilic attack by water (covalent hydration) at the
-
3-Nitro Isomer: Exhibits appreciable covalent hydration.[10] The nitro group at C3 activates the C2 position, but steric hindrance and electronic effects moderate the stability of the hydrate.
-
8-Nitro Isomer: Exhibits large (significant) covalent hydration.[10] The nitro group at C8 strongly activates C7. In aqueous acidic media, this isomer may exist predominantly as the hydrated cation, causing massive upfield shifts in NMR signals (saturation of the C=N bond).
Protocol for Verification: Run NMR in anhydrous
Figure 2: Covalent hydration equilibrium. The 8-nitro isomer shifts further to the right (hydrate form) than the 3-nitro isomer, affecting solution stability and spectra.
C. Physicochemical Properties[5][7][11][12]
| Property | 3-Nitro-1,6-naphthyridine | 8-Nitro-1,6-naphthyridine |
| pKa (Basicity) | 2.91 (Weaker base) | 3.78 (Stronger base) |
| Solubility | Moderate in EtOH | Higher solubility in EtOH |
| Melting Point | Distinct (verify with pure std) | Distinct (verify with pure std) |
References
-
Paudler, W. W., & Kress, T. J. (1968). Naphthyridine Chemistry.[1][3][4][6][10][11][12][13][14] IX. Bromination and Nitration of the 1,X-Naphthyridines. The Journal of Organic Chemistry. (Foundational work on nitration isomers).
-
Albert, A. (1976). Covalent Hydration in Nitrogen Heterocycles. Advances in Heterocyclic Chemistry. (Detailed pKa and hydration constants for nitro-naphthyridines).
-
Wozniak, M., et al. (1990). Reactions of 3-nitro-1,6-naphthyridine.[3][15][16] Liebigs Annalen der Chemie. (Specific reactivity and characterization of the 3-nitro isomer).
-
PubChem. Compound Summary for 1,6-Naphthyridine. National Library of Medicine. (General parent ring data).
Sources
- 1. BindingDB BDBM50085146 8-(3-Nitro-phenyl)-6-pyridin-3-yl-[1,7]naphthyridine::CHEMBL351613 [bindingdb.org]
- 2. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. epdf.pub [epdf.pub]
- 6. epdf.pub [epdf.pub]
- 7. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. chemrevlett.com [chemrevlett.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. 1,6-Naphthyridine | C8H6N2 | CID 67488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]
- 16. semanticscholar.org [semanticscholar.org]
Distinguishing 3-Nitro-1,6-naphthyridine from its Synthetic Byproducts: A Comparative Guide for Researchers
For researchers and professionals in drug development, the precise synthesis and characterization of novel chemical entities are paramount. 3-Nitro-1,6-naphthyridine, a heterocyclic compound of increasing interest, presents unique challenges in its preparation, primarily due to the potential for the formation of various isomeric byproducts. This guide provides an in-depth technical comparison of analytical methodologies to effectively distinguish the desired 3-Nitro-1,6-naphthyridine from its common synthesis-related impurities, ensuring the integrity and purity of the final compound.
The Synthetic Challenge: A Mixture of Isomers
The synthesis of 3-Nitro-1,6-naphthyridine typically involves the electrophilic nitration of the parent 1,6-naphthyridine heterocycle. The two pyridine rings within the 1,6-naphthyridine scaffold exhibit different electron densities, leading to a mixture of mono-nitrated products. The nitrogen atom in each ring deactivates the ring towards electrophilic attack, particularly at the positions alpha and gamma to it. However, the remaining positions are susceptible to nitration, leading to a potential mixture of isomers.
Based on the principles of electrophilic aromatic substitution on pyridine-like heterocycles, the most likely byproducts are the other positional isomers of mono-nitrated 1,6-naphthyridine. The primary synthetic challenge, therefore, lies in the separation and unambiguous identification of the desired 3-Nitro-1,6-naphthyridine from isomers such as 2-Nitro-1,6-naphthyridine, 4-Nitro-1,6-naphthyridine, 5-Nitro-1,6-naphthyridine, and 8-Nitro-1,6-naphthyridine.
Analytical Strategies for Isomer Differentiation
A multi-pronged analytical approach is essential for the robust characterization of the reaction mixture and the definitive identification of each component. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatographic Methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of isomers. Both ¹H and ¹³C NMR provide a detailed fingerprint of the molecule, with the chemical shifts and coupling constants of the aromatic protons and carbons being highly sensitive to the position of the nitro group.
¹H NMR Spectroscopy:
The introduction of the electron-withdrawing nitro group causes a significant downfield shift for the protons in its vicinity. By comparing the ¹H NMR spectrum of the product mixture to that of the starting 1,6-naphthyridine, one can deduce the position of nitration.
-
3-Nitro-1,6-naphthyridine: The proton at position 4 will experience the most significant downfield shift due to its proximity to the nitro group. The proton at position 2 will also be shifted downfield.
-
Isomeric Byproducts: Each isomer will exhibit a unique pattern of downfield shifts. For instance, in 2-Nitro-1,6-naphthyridine, the proton at position 3 would be strongly deshielded. In 4-Nitro-1,6-naphthyridine, the proton at position 3 and 5 would be most affected.
¹³C NMR Spectroscopy:
The carbon atom directly attached to the nitro group will experience a significant downfield shift in the ¹³C NMR spectrum. The chemical shifts of the other carbon atoms will also be perturbed, providing a unique spectral signature for each isomer.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Mono-nitrated 1,6-Naphthyridine Isomers
| Compound | Key ¹H NMR Shifts (Predicted) | Key ¹³C NMR Shifts (Predicted) |
| 3-Nitro-1,6-naphthyridine | H4: significant downfield shift; H2: downfield shift | C3: significant downfield shift |
| 2-Nitro-1,6-naphthyridine | H3: significant downfield shift | C2: significant downfield shift |
| 4-Nitro-1,6-naphthyridine | H3, H5: significant downfield shifts | C4: significant downfield shift |
| 5-Nitro-1,6-naphthyridine | H4: significant downfield shift | C5: significant downfield shift |
| 8-Nitro-1,6-naphthyridine | H7: significant downfield shift | C8: significant downfield shift |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is crucial for confirming the molecular weight of the product and for providing structural information through fragmentation analysis. All mono-nitrated isomers of 1,6-naphthyridine will have the same molecular weight (C₈H₅N₃O₂), making high-resolution mass spectrometry (HRMS) essential for confirming the elemental composition.
The fragmentation pattern in the mass spectrum can provide clues to the position of the nitro group. The loss of NO₂ (46 Da) and NO (30 Da) are characteristic fragmentation pathways for nitroaromatic compounds[1][2]. The relative abundance of these fragment ions may differ between the isomers due to the influence of the nitrogen atoms in the naphthyridine ring on the stability of the resulting fragment ions. Aromatic nitro compounds are known to exhibit complex fragmentation patterns, and careful analysis is required to distinguish between isomers[1][3].
Chromatographic Separation: Isolating the Isomers
Chromatographic techniques are indispensable for the physical separation of the isomeric mixture, allowing for the isolation and individual characterization of 3-Nitro-1,6-naphthyridine.
High-Performance Liquid Chromatography (HPLC):
Reverse-phase HPLC is a powerful method for separating positional isomers of aromatic compounds[4][5]. The choice of stationary phase and mobile phase composition is critical for achieving optimal separation.
-
Stationary Phase: A C18 column is a good starting point. For more challenging separations, a phenyl-hexyl column can provide enhanced selectivity for aromatic compounds due to π-π interactions[5].
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile or methanol is typically employed. The optimization of the gradient profile is crucial for resolving closely eluting isomers.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS can also be a valuable tool for the analysis of nitroaromatic compounds[1]. However, the thermal lability of some nitro compounds needs to be considered, and the GC conditions must be carefully optimized to prevent on-column degradation. A key advantage of GC-MS is the combination of chromatographic separation with mass spectrometric detection, providing both retention time and mass spectral data for each component.
Experimental Protocols
Protocol 1: HPLC Method for Isomer Separation
This protocol provides a starting point for the separation of mono-nitrated 1,6-naphthyridine isomers.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 330 nm.
-
Rationale: The acidic mobile phase helps to protonate the nitrogen atoms of the naphthyridine ring, leading to sharper peaks. The gradient elution allows for the separation of compounds with a range of polarities.
Protocol 2: ¹H NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the crude reaction mixture or purified isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquisition: Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz for good resolution.
-
Data Processing: Process the spectrum, including phasing, baseline correction, and integration.
-
Analysis: Analyze the chemical shifts, coupling patterns, and integration to identify the different isomers present in the sample.
Visualizing the Workflow
The following diagrams illustrate the synthetic pathway and the analytical workflow for distinguishing 3-Nitro-1,6-naphthyridine from its byproducts.
Caption: Synthetic pathway leading to a mixture of mono-nitrated 1,6-naphthyridine isomers.
Caption: Analytical workflow for the separation and identification of 3-Nitro-1,6-naphthyridine.
Conclusion
The successful synthesis of pure 3-Nitro-1,6-naphthyridine hinges on the ability to effectively separate and characterize it from a mixture of its positional isomers. A combination of high-performance liquid chromatography for separation, and NMR spectroscopy and mass spectrometry for structural elucidation, provides a robust and reliable workflow for achieving this goal. By understanding the expected byproducts and employing the appropriate analytical techniques, researchers can ensure the quality and purity of their synthesized compounds, which is a critical step in the drug discovery and development process.
References
-
[Synthesis of Novel Benzo[b][3][6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - MDPI. (2023, February 9). MDPI.]([Link])
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Safety Operating Guide
Navigating the Disposal of 3-Nitro-1,6-naphthyridine: A Guide for Laboratory Professionals
Understanding the Hazard Profile: An Evidence-Based Approach
The presence of a nitro group on the naphthyridine scaffold suggests that 3-Nitro-1,6-naphthyridine should be handled as a potentially toxic and reactive substance. Nitroaromatic compounds are recognized for their potential toxicity and resistance to environmental degradation.[1][2] The naphthyridine core, while a common motif in pharmaceuticals, can also present biological activity that warrants careful handling.[3][4]
Inferred Hazard Summary from Analogous Compounds:
| Hazard Class | Associated Risks | Rationale and Supporting Compounds |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | Based on data for 3-Nitrophenol and 3-Nitropyridine.[5][6] |
| Skin and Eye Irritation | Causes skin irritation and serious eye damage/irritation. | Extrapolated from safety data for 3-Nitrophenol and 3-Nitropyridine.[5] |
| Environmental Hazard | Potentially persistent in the environment and toxic to aquatic life. | A general characteristic of nitrophenols and other nitroaromatics.[7] |
| Reactivity | Potential for reactivity, especially with strong oxidizing or reducing agents. | A known property of nitro compounds.[8] |
Immediate Safety and Handling: Your First Line of Defense
Prior to handling or initiating any disposal procedures for 3-Nitro-1,6-naphthyridine, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The causality behind these choices is to prevent all potential routes of exposure: dermal, inhalation, and ocular.[9]
-
Gloves: Nitrile or other chemically resistant gloves are mandatory to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against accidental splashes.
-
Lab Coat: A standard laboratory coat protects skin and clothing from contamination.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any dust or vapors.
Spill Response Protocol: A Step-by-Step Guide
In the event of a spill, a calm and methodical response is crucial to mitigate any potential hazards.
-
Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate non-essential personnel from the immediate vicinity.
-
Communicate: Inform your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department immediately.
-
Contain the Spill:
-
For Solid Spills: Carefully sweep or scoop the material into a clearly labeled hazardous waste container. Avoid generating dust.
-
For Liquid Spills (if in solution): Use an inert absorbent material such as vermiculite or sand to absorb the liquid. Place the absorbent material into a designated hazardous waste container.[10]
-
-
Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and water. All cleaning materials must be collected and disposed of as hazardous waste.
-
Documentation: Fully document the spill and the response actions taken in your laboratory records.
The Disposal Workflow: A Self-Validating System
The disposal of 3-Nitro-1,6-naphthyridine must be managed as a hazardous chemical waste stream. Under no circumstances should this compound be disposed of down the drain or in the regular trash.[8]
Step 1: Waste Collection and Segregation
-
Collect all waste containing 3-Nitro-1,6-naphthyridine (pure compound, contaminated labware, and cleaning materials) in a dedicated, compatible, and clearly labeled hazardous waste container.[11][12]
-
The container must be kept closed except when adding waste.
-
Do not mix this waste with other waste streams unless explicitly approved by your EHS department. Incompatible wastes can lead to dangerous reactions.[11]
Step 2: Labeling
-
Label the waste container with a "Hazardous Waste" tag.
-
Clearly identify the contents, including "3-Nitro-1,6-naphthyridine" and any other components of the waste.
-
Indicate the approximate quantities and the date of accumulation.[13]
Step 3: Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[11]
-
The SAA should be under the control of laboratory personnel and away from general traffic areas.
Step 4: Arranging for Disposal
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.[10]
-
Provide them with an accurate description of the waste as per your labeling.
The following diagram illustrates the decision-making process for the proper disposal of 3-Nitro-1,6-naphthyridine.
Caption: Disposal workflow for 3-Nitro-1,6-naphthyridine.
References
-
Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555. [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]
-
Yin, et al. (2024). Biological Treatment of Nitroaromatics in Wastewater. MDPI. [Link]
-
Williams, R. E., & Bruce, N. C. (2006). Bacterial pathways for degradation of nitroaromatics. Natural Product Reports, 23(6), 941-947. [Link]
-
Rieger, P. G., & Knackmuss, H. J. (1995). Degradation of nitroaromatic compounds by microorganisms. Applied and Environmental Microbiology, 61(8), 2833-2847. [Link]
-
Unknown. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types. Unknown Source. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Nitrocellulose Drum Removal Work Plan. U.S. EPA. [Link]
-
Reddit. (2025). 2-nitrophenol waste. r/chemistry. [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety - Northwestern University. [Link]
-
Unknown. (n.d.). Hazardous Waste Disposal Procedures. Unknown Source. [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]
-
National Institutes of Health. (n.d.). NIH Waste Disposal Guide. National Institutes of Health. [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies. [Link]
-
Northwestern University. (2015). Hazardous Waste Disposal Guide. Office for Research Safety - Northwestern University. [Link]
-
Kaczmarczyk, E., et al. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 27(1), 134. [Link]
-
de Oliveira, A. B., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1500. [Link]
-
ResearchGate. (n.d.). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. ResearchGate. [Link]
-
Semantic Scholar. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. [Link]
Sources
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- 3. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
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- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
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- 13. mtu.edu [mtu.edu]
Personal protective equipment for handling 3-Nitro-1,6-naphthyridine
Part 1: Executive Hazard Analysis (Risk Assessment)
3-Nitro-1,6-naphthyridine is a specialized heterocyclic building block often utilized in the synthesis of kinase inhibitors and anti-infective agents. Its safety profile is governed by two critical structural features: the nitro group (-NO₂) and the naphthyridine core .
Operational Risk Profile:
-
Energetic Potential (High): Mononitro-heterocycles are generally stable but can decompose violently under high heat or shock. The electron-deficient nature of the 1,6-naphthyridine ring sensitizes the nitro group to nucleophilic attack, which can lead to runaway exothermic reactions, particularly with strong bases or oxidizers.
-
Genotoxicity (High): Nitro-aromatics are established mutagens (Ames positive). Metabolic reduction of the nitro group to a hydroxylamine or amine can form DNA adducts. Treat as a potential carcinogen.
-
Chemical Sensitivity: Sensitive to light and moisture. Incompatible with strong reducing agents (e.g., hydrazine, metal hydrides) and strong bases (risk of Meisenheimer complex formation and ring cleavage).
Part 2: Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling this compound in solid form due to permeation risks and dust inhalation hazards.
| Protection Tier | PPE Component | Specification & Rationale |
| Dermal (Hands) | Double Gloving | Inner: Nitrile (4 mil).Outer: 8 mil Nitrile or Silver Shield™ (Laminate) for stock solutions.Rationale: Nitro-aromatics can permeate thin nitrile rapidly. Double gloving provides a breakthrough buffer and allows immediate removal of the outer layer upon contamination. |
| Respiratory | Engineered Control | Primary: Certified Chemical Fume Hood (Face velocity: 100 fpm).Secondary (Spill/Powder): N95 or P100 particulate respirator if hood containment is breached.Rationale: Fine powders of nitro-heterocycles are potent respiratory irritants and systemic toxins. |
| Ocular | Eye Protection | Chemical Splash Goggles (ANSI Z87.1).Note: Safety glasses are insufficient for synthesis scale-up due to the risk of energetic decomposition/explosion. |
| Body | Lab Coat | Flame-Resistant (Nomex/Cotton blend) lab coat, fully buttoned.Rationale: Synthetic fibers (polyester) can melt into skin during a thermal event. |
Part 3: Operational Handling Protocols
Storage and Stability
-
Environment: Store at 2–8°C in a dedicated "Toxic/Carcinogen" secondary container.
-
Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidative degradation.
-
Light: Amber vials are mandatory; the nitro group is photo-labile.
Weighing and Transfer (Solid State)
-
Static Hazard: Nitro compounds can be static-sensitive. Use an anti-static gun on the weighing boat and spatula before contact.
-
Containment: Weigh only inside a fume hood or a powder containment balance enclosure. Never weigh on an open bench.
Solubilization and Reaction Setup
-
Solvent Choice: Dissolve in DMSO or DMF for biological assays. Avoid protic solvents (methanol/ethanol) if strong bases are present to prevent nucleophilic aromatic substitution.
-
Thermal Control: When heating reactions involving >500 mg, use a blast shield .
-
Incompatibility: Do NOT mix with strong alkalis (NaOH, KOH) at high concentrations; this can trigger rapid decomposition.
Part 4: Visualization of Safety Workflows
Safe Weighing & Solubilization Workflow
Caption: Figure 1. Step-by-step containment workflow for handling solid 3-Nitro-1,6-naphthyridine to minimize inhalation and static discharge risks.
Emergency Spill Response Logic
Caption: Figure 2. Decision tree for spill remediation. Note the prohibition of dry sweeping to prevent aerosolization of toxic dust.
Part 5: Disposal and Deactivation[1]
Do not dispose of down the drain. 3-Nitro-1,6-naphthyridine is toxic to aquatic life and potentially persistent.
-
Solid Waste: Collect in a dedicated container labeled "High Hazard: Nitro-Aromatic Solid." This stream must be sent for high-temperature incineration (combustion chamber >1000°C) to ensure complete destruction of the heterocyclic ring.
-
Liquid Waste:
-
DMSO/DMF Solutions: Segregate into "Halogenated/Non-Halogenated Organic" waste streams (depending on other reagents).
-
Aqueous Rinses: Collect the first 3 rinses of glassware as hazardous waste.
-
-
Deactivation (Spills): For minor surface contamination, treat with a dilute solution of sodium hypochlorite (Bleach) to oxidize the ring system, followed by thorough water rinsing. Caution: This may produce chloramines; ensure ventilation.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
PubChem. (n.d.). 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine (Compound Summary). National Library of Medicine. Retrieved October 26, 2023.
-
Sigma-Aldrich. (2023). Safety Data Sheet: 3-Nitrophenol (Analogous Nitro-aromatic handling). Merck KGaA.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Nitro compounds.[1][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
